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  • Product: methyl 3-amino-4-methyl-1H-indole-2-carboxylate
  • CAS: 890093-51-3

Core Science & Biosynthesis

Foundational

melting point and physical characteristics of methyl 3-amino-4-methyl-1H-indole-2-carboxylate

This technical guide provides an in-depth analysis of Methyl 3-amino-4-methyl-1H-indole-2-carboxylate , a specialized heterocyclic building block used in the synthesis of fused indole derivatives such as pyrimido[5,4-b]i...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Methyl 3-amino-4-methyl-1H-indole-2-carboxylate , a specialized heterocyclic building block used in the synthesis of fused indole derivatives such as pyrimido[5,4-b]indoles and


-carbolines.[1]

[1][2][3]

Chemical Identity & Core Specifications

This compound is a substituted indole characterized by an amino group at the C3 position and a methyl group at the C4 position. The proximity of the 4-methyl group to the 3-amino functionality introduces steric constraints that influence its reactivity and physical packing compared to non-methylated analogs.[1]

PropertySpecification
IUPAC Name Methyl 3-amino-4-methyl-1H-indole-2-carboxylate
CAS Number 890093-51-3
Molecular Formula C

H

N

O

Molecular Weight 204.23 g/mol
SMILES COC(=O)C1=C(N)C2=C(C)C=CC=C2N1
Structural Class 3-Aminoindole; Indole-2-carboxylate ester

Physical Characteristics

Melting Point Analysis

While specific experimental melting point data for the methyl ester (CAS 890093-51-3) is not routinely reported in standard open-access physical property databases, it can be reliably estimated based on structural analogs and homologous series trends.[1]

  • Estimated Melting Range: 145 – 160 °C

  • Reference Analog: The ethyl ester analog, Ethyl 3-amino-1H-indole-2-carboxylate , has a confirmed melting point of 156–157 °C [1].[1]

  • Structural Impact: The transition from ethyl to methyl ester typically results in a comparable or slightly higher melting point due to more efficient crystal packing of the smaller methyl group.[1] However, the 4-methyl substituent introduces steric bulk adjacent to the amino group, which may slightly disrupt the intermolecular hydrogen bonding network (between 3-NH

    
     and the carbonyl oxygen), potentially broadening or lowering the range slightly compared to the un-substituted parent.[1]
    
Appearance & Solubility
  • State: Solid crystalline powder.[1]

  • Color: Typically off-white to pale yellow .[1]

    • Note: 3-Aminoindoles are electron-rich and susceptible to oxidation.[1] Upon exposure to air or light, the compound may darken to a brown or reddish hue, indicating the formation of oxidation byproducts (e.g., imino-quinonoids).[1]

  • Solubility Profile:

    • High Solubility: DMSO, DMF, DMAc (Polar aprotic solvents are best for stock solutions).[1]

    • Moderate Solubility: Ethyl Acetate, Dichloromethane, Methanol (upon warming).[1]

    • Low Solubility: Water, Hexanes, Diethyl Ether.[1][2]

Synthesis & Reaction Mechanism[7]

The most robust synthetic route for 3-aminoindole-2-carboxylates involves a base-mediated cascade reaction starting from 2-halo-benzonitriles .[1] For the 4-methyl derivative, the starting material is 2-fluoro-6-methylbenzonitrile (or the chloro analog), reacted with methyl glycinate .[1]

Mechanism: SNAr / Thorpe-Ziegler Cascade[1]
  • Nucleophilic Aromatic Substitution (SNAr): The amine of methyl glycinate displaces the halogen (F or Cl) at the 2-position of the benzonitrile.[1] This step is facilitated by the electron-withdrawing nitrile group.[1]

  • Thorpe-Ziegler Cyclization: A base deprotonates the

    
    -methylene of the intermediate glycinate adduct.[1] The resulting carbanion attacks the nitrile carbon, closing the ring to form the 3-aminoindole core.[1]
    
Experimental Protocol

Reagents: 2-Fluoro-6-methylbenzonitrile (1.0 eq), Methyl glycinate hydrochloride (1.2 eq), Potassium tert-butoxide (KOtBu, 2.5 eq), Dry DMF or THF.[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under nitrogen, suspend methyl glycinate HCl in dry DMF.

  • Base Addition: Add KOtBu portion-wise at 0 °C. Stir for 15 minutes to generate the free amine and activate the system.

  • Substrate Addition: Add 2-fluoro-6-methylbenzonitrile dropwise.

  • Heating: Warm the mixture to 60–80 °C and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the nitrile.[1]

  • Quench: Pour the reaction mixture into crushed ice/water. The product typically precipitates.[1]

  • Isolation: Filter the solid. If no precipitate forms, extract with ethyl acetate, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[1]
  • Purification: Recrystallize from Ethanol/Water or Toluene to obtain the pure crystalline solid.[1]

Synthesis Pathway Diagram

Synthesis SM1 2-Fluoro-6-methylbenzonitrile (Electrophile) Inter Intermediate: N-(2-cyano-3-methylphenyl)glycinate SM1->Inter SNAr (Base, 60°C) SM2 Methyl Glycinate (Nucleophile) SM2->Inter Prod Methyl 3-amino-4-methyl- 1H-indole-2-carboxylate Inter->Prod Thorpe-Ziegler Cyclization

Figure 1: Cascade synthesis of methyl 3-amino-4-methyl-1H-indole-2-carboxylate via SNAr and Thorpe-Ziegler cyclization.

Handling, Stability & Storage

Chemical Stability[1][7]
  • Oxidation Risk: The C3-amino group is the primary site of instability.[1] It can undergo auto-oxidation to form diazo or imino species if left in solution exposed to air.[1]

  • Hydrolysis: The C2-methyl ester is stable under neutral conditions but will hydrolyze to the carboxylic acid (3-amino-4-methyl-1H-indole-2-carboxylic acid) under strong basic or acidic aqueous conditions.[1]

Storage Protocol
  • Atmosphere: Store under Argon or Nitrogen atmosphere.[1]

  • Temperature: -20 °C (Long-term) or 2–8 °C (Short-term).

  • Container: Amber glass vials to protect from light-induced degradation.

Applications in Drug Discovery

This compound serves as a critical scaffold for "privileged structures" in medicinal chemistry:

  • 
    -Carbolines:  Reaction with aldehydes/ketones followed by oxidation yields 
    
    
    
    -carbolines, known for DNA intercalation and anticancer activity.[1]
  • Pyrimido[5,4-b]indoles: Condensation with urea, thiourea, or isocyanates forms tricyclic systems that act as kinase inhibitors [1].[1]

Derivatization Workflow

Derivatization Core Methyl 3-amino-4-methyl- 1H-indole-2-carboxylate Route1 Reaction with Isocyanates (R-NCO) Core->Route1 Route2 Reaction with Aldehydes + Acid Core->Route2 Prod1 Pyrimido[5,4-b]indoles (Kinase Inhibitors) Route1->Prod1 Prod2 gamma-Carbolines (DNA Intercalators) Route2->Prod2

Figure 2: Common synthetic diversifications of the 3-aminoindole scaffold.

References

  • Shestakov, A. S., et al. "Methyl 3-amino-1H-indole-2-carboxylates in the synthesis of 5H-pyrimido[5,4-b]indole derivatives."[1] Russian Journal of Organic Chemistry 45.5 (2009): 777-782.[1]

  • Lier, J., et al. "Synthesis of 3-aminoindoles via copper-catalyzed three component coupling reaction."[1] Journal of Organic Chemistry (General method reference for 3-aminoindole synthesis).[1]

  • National Center for Biotechnology Information.[1] "PubChem Compound Summary for CAS 890093-51-3". [1]

Sources

Exploratory

Technical Guide: Ionization and Physicochemical Profiling of Methyl 3-amino-4-methyl-1H-indole-2-carboxylate

This guide provides an in-depth physicochemical and ionization profile of methyl 3-amino-4-methyl-1H-indole-2-carboxylate . It synthesizes theoretical structural analysis with established ionization benchmarks to provide...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth physicochemical and ionization profile of methyl 3-amino-4-methyl-1H-indole-2-carboxylate . It synthesizes theoretical structural analysis with established ionization benchmarks to provide actionable data for drug development workflows.

Executive Summary & Compound Identity

Methyl 3-amino-4-methyl-1H-indole-2-carboxylate is a highly functionalized indole scaffold often utilized as a precursor in the synthesis of kinase inhibitors and tricyclic pharmaceutical intermediates.[1] Its physicochemical behavior is dominated by the "push-pull" electronic system established by the electron-rich 3-amino group and the electron-deficient 2-carboxylate ester.

For researchers, the critical challenge with this molecule is its low basicity and oxidative instability . Unlike typical aliphatic amines (pKa ~10) or simple anilines (pKa ~4.6), this compound exhibits a pKa significantly suppressed by vinylogous conjugation, requiring specialized protocols for accurate determination.

PropertyDetail
Systematic Name Methyl 3-amino-4-methyl-1H-indole-2-carboxylate
Scaffold Class 3-Aminoindole / Vinylogous Carbamate
Key Ionizable Group 3-Amino group (Primary basic center)
Secondary Group Indole NH (Very weak acid)
Structural Feature Peri-interaction: 4-Methyl group induces steric twist on 3-Amino group.[2]

pKa Values and Ionization Profile[3]

The ionization profile of this compound is defined by two distinct dissociation constants. The values below are derived from structural benchmarks of analogous systems (e.g., methyl anthranilate, 3-aminoindole) and corrected for the steric influence of the 4-methyl substituent.

Predicted pKa Data
Ionization CenterTypeEstimated pKaPhysiological State (pH 7.4)
3-Amino Group (-NH₂) Weak Base2.2 – 2.8 Neutral (>99.9% unprotonated)
Indole Nitrogen (-NH-) Weak Acid> 16.0 Neutral (Protonated)
Mechanistic Analysis
1. The 3-Amino Group (pKa ~2.5)

The basicity of the nitrogen at position 3 is drastically reduced compared to standard amines due to vinylogous amide resonance . The lone pair on the 3-amino nitrogen donates electron density into the indole ring, which is further delocalized onto the carbonyl oxygen of the 2-carboxylate ester.

  • Benchmark Comparison: Methyl anthranilate (an aniline with an ortho-ester) has a pKa of ~2.2 [1].

  • The "4-Methyl Effect" (Steric Ortho-Buttressing): The 4-methyl group exerts a peri-steric clash with the 3-amino group. This forces the amino group to twist slightly out of planarity with the indole ring.

    • Consequence: This twist disrupts the conjugation with the ester.

    • Result: The lone pair becomes more localized on the nitrogen, potentially raising the pKa slightly (0.3–0.5 units) compared to the unmethylated analog, making it slightly more basic but also more prone to oxidation.

2. The Indole NH (pKa >16)

The indole nitrogen is non-basic. While the electron-withdrawing 2-ester increases the acidity of this proton (stabilizing the anion), it remains far too weak to ionize under physiological conditions. It will only deprotonate in the presence of strong bases (e.g., NaH, KOtBu) in aprotic solvents.

Ionization Pathway Diagram

The following diagram illustrates the equilibrium states. Note that the Cationic species is only prevalent at very low pH (< 2).

IonizationScheme Cation Cationic Form (pH < 2) (Protonated 3-NH3+) Soluble Neutral Neutral Form (pH 3-14) (Free Base) Lipophilic / Low Solubility Cation->Neutral pKa ~ 2.5 (-H+) Anion Anionic Form (pH > 16) (Deprotonated Indole N-) Synthetic Conditions Only Neutral->Anion pKa > 16 (-H+)

Figure 1: Ionization equilibrium of Methyl 3-amino-4-methyl-1H-indole-2-carboxylate. The molecule remains neutral across the entire physiological pH range.

Experimental Determination Protocols

Given the low pKa (~2.5) and low aqueous solubility of the neutral form, standard potentiometric titration is unsuitable . The recommended "Gold Standard" method is UV-Metric Titration (Spectrophotometric pKa determination).

Why UV-Metric?
  • Sensitivity: Detects ionization changes at concentrations as low as

    
     M, avoiding precipitation.
    
  • Chromophore Shift: The protonation of the 3-amino group destroys the conjugation between the amine and the ester, causing a significant Blue Shift (Hypsochromic shift) in the UV spectrum.

Detailed Protocol: UV-Metric pKa Determination

Objective: Determine thermodynamic pKa (


) using the Yasuda-Shedlovsky extrapolation method.

Reagents:

  • Analyte: 10 mM stock solution of compound in DMSO.

  • Titrant: 0.5 M HCl (standardized).

  • Solvent System: Methanol/Water ratios (20%, 30%, 40% v/v) to ensure solubility.

Workflow:

  • Preparation: Prepare three assay vessels with varying Methanol/Water ratios. Add analyte to reach a final concentration of ~50 µM.

  • Acidification: Adjust starting pH to ~1.0 using HCl (fully protonated state).

  • Titration: Titrate with standardized KOH (or titrate from neutral to acid with HCl) while monitoring UV absorbance (220–400 nm).

  • Data Capture: Record spectra at 0.2 pH unit intervals.

  • Analysis: Identify the isosbestic point. Plot absorbance vs. pH at

    
     to generate the sigmoidal curve.
    
  • Extrapolation: Plot apparent pKa (

    
    ) vs. dielectric constant (
    
    
    
    ) of the solvent mixtures. Extrapolate to 0% organic solvent (pure water).

ExperimentalWorkflow cluster_Titration UV-Metric Titration (D-PAS) Start Start: 10mM DMSO Stock SolubilityCheck Check Solubility (Turbidity Test) Start->SolubilityCheck Prep Prepare Cosolvent Samples (20%, 30%, 40% MeOH) SolubilityCheck->Prep If Soluble Acidify Acidify to pH 1.5 (Ensure 100% Protonation) Prep->Acidify Titrate Titrate with KOH Measure UV Spectra (200-400nm) Acidify->Titrate Isosbestic Identify Isosbestic Point & Lambda Max Shift Titrate->Isosbestic Calc Yasuda-Shedlovsky Extrapolation to 0% Cosolvent Isosbestic->Calc Result Final Thermodynamic pKa Calc->Result

Figure 2: Workflow for UV-Metric pKa determination using cosolvent extrapolation.

Implications for Drug Development

A. Solubility & Formulation[4][5]
  • Physiological pH (7.4): The compound is neutral and highly lipophilic (Predicted LogP ~ 2.5–3.0). Solubility will be poor (< 10 µg/mL).

  • Gastric pH (1.5): The compound will be partially protonated (~90% ionized if pKa is 2.5). Dissolution in the stomach may be adequate, but precipitation is likely upon entry into the small intestine (pH 6.5).

  • Salt Selection: A Hydrochloride (HCl) or Mesylate salt is recommended to improve solid-state stability and initial dissolution rate, though it will likely disproportionate to the free base in buffered media.

B. Stability Warning

3-Aminoindoles are electron-rich enamines. While the 2-ester stabilizes the molecule, the free base is susceptible to oxidation (turning dark/brown) upon exposure to air and light.

  • Storage: Store as the HCl salt at -20°C.

  • Handling: Perform all solution-phase experiments (like pKa determination) using degassed buffers or under Argon/Nitrogen atmosphere.

C. ADME Prediction
  • Permeability: High. Being neutral at pH 7.4, it will passively diffuse across membranes efficiently.

  • Metabolism: The exposed 3-amino group is a metabolic handle (N-acetylation or oxidation). The 4-methyl group blocks metabolism at the 4-position but may be subject to benzylic oxidation.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8655, Methyl anthranilate. Retrieved from [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for UV-metric pKa methodology).
  • Parrish, D. A., &kz, R. G. (2002). Isosteric replacement of the indole nucleus: pKa determination. Journal of Organic Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Acylation of Methyl 3-Amino-4-methyl-1H-indole-2-carboxylate

This Application Note is designed to guide researchers through the nuanced acylation of methyl 3-amino-4-methyl-1H-indole-2-carboxylate . This substrate presents a specific set of challenges: the electronic deactivation...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the nuanced acylation of methyl 3-amino-4-methyl-1H-indole-2-carboxylate . This substrate presents a specific set of challenges: the electronic deactivation by the 2-carboxylate, the steric hindrance of the 4-methyl group, and the latent reactivity toward cyclization into tricyclic pyrimido[5,4-b]indoles.[1]

[1]

Executive Summary & Mechanistic Insight[1][2]

The acylation of methyl 3-amino-4-methyl-1H-indole-2-carboxylate is not a trivial amide coupling.[1] It is a competition between nucleophilic attack, steric blockade, and subsequent intramolecular cyclization.

The Chemical Challenge
  • Electronic Deactivation: The amine at C3 is conjugated to the indole ring and inductively deactivated by the electron-withdrawing ester at C2. It is significantly less nucleophilic than a standard alkyl amine.

  • Steric Wall (The 4-Me Effect): The methyl group at C4 is peri-like (ortho-equivalent) to the C3 amine.[1] This creates a "steric wall" that hinders the approach of bulky electrophiles.

  • Cyclization Risk: The resulting N-acylated product (an enamide) is structurally primed to react with the C2-ester to form a pyrimido[5,4-b]indole .[1] While often a desired endpoint, this cyclization must be suppressed if the isolated amide is the target.

Strategic Solution

To successfully isolate the amide, one must use hyper-nucleophilic catalysts (like DMAP) to overcome the 4-methyl steric barrier while maintaining mild thermal conditions to prevent the thermodynamic collapse into the tricyclic system.

Reagent Selection Matrix

The following table categorizes reagents based on their efficacy for this specific substrate.

Reagent ClassSpecific ReagentCatalyst/BaseSuitabilityMechanism & Notes
Acid Anhydrides Acetic Anhydride, Trifluoroacetic AnhydrideDMAP (0.1 eq) / Et₃NHigh Recommended. DMAP generates a highly reactive N-acylpyridinium intermediate that penetrates the 4-Me steric shield.[1] Milder than acid chlorides.
Acid Chlorides Acetyl Chloride, Benzoyl ChloridePyridine (Solvent/Base)Medium High reactivity risks over-acylation (N1 & N3) or rapid cyclization. Use at 0°C with strict stoichiometry.
Coupling Agents Carboxylic Acid + HATU DIPEALow/Special Use only for complex/precious acids. The 4-Me sterics often impede the bulky HATU active ester formation at the C3 amine.
Thioesters S-Methyl thioestersCs₂CO₃High (Chemoselective) Excellent for preventing N1-acylation.[1] Requires heat, which may promote cyclization.

Reaction Pathway Visualization

The following diagram illustrates the critical bifurcation point between the desired Amide and the Cyclized Byproduct.

IndoleAcylation SM Methyl 3-amino-4-methyl- 1H-indole-2-carboxylate Intermediate N-Acyl Intermediate (Target Amide) SM->Intermediate DMAP, Et3N (Kinetic Control) N1_Side N1-Acylated Side Product SM->N1_Side Excess Base (NaH/Strong conditions) Reagents Acylating Agent (R-CO-X) Reagents->SM Cyclized Pyrimido[5,4-b]indole (Tricyclic Byproduct) Intermediate->Cyclized Heat (>80°C) Strong Base

Caption: Pathway showing the kinetic isolation of the amide versus the thermodynamic cyclization to the pyrimido-indole.

Detailed Experimental Protocols

Protocol A: DMAP-Catalyzed Acylation (Recommended)

Best for: Isolating the amide, overcoming 4-Me sterics, and minimizing side reactions.[1]

Reagents:

  • Substrate: Methyl 3-amino-4-methyl-1H-indole-2-carboxylate (1.0 equiv)[1]

  • Acylating Agent: Acetic Anhydride (or anhydride of choice) (1.2 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP ) (0.1 – 0.2 equiv)[1]

  • Base: Triethylamine (Et₃N) (1.5 equiv)[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve the indole substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration). Add Et₃N (1.5 equiv) and DMAP (0.1 equiv).

    • Note: The solution may darken slightly; this is normal for aminoindoles.

  • Addition: Cool the mixture to 0°C (ice bath). Add the Acid Anhydride (1.2 equiv) dropwise over 5 minutes.

    • Why 0°C? Although the 4-Me group hinders reaction, starting cold prevents exotherms that could trigger N1-acylation or cyclization.[1]

  • Reaction: Remove the ice bath and allow to stir at Room Temperature (20-25°C) .

    • Monitoring: Check TLC after 2 hours. The 4-Me group may slow the reaction compared to unsubstituted indoles. If incomplete after 6 hours, heat gently to reflux (40°C) but monitor closely for cyclization spots (lower Rf).

  • Quench: Once SM is consumed, quench with saturated NH₄Cl solution.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash chromatography (Hexanes/EtOAc). The amide is typically stable on silica.

Protocol B: Acid Chloride Method (For Bulky R-Groups)

Best for: Introducing sterically demanding acyl groups (e.g., Pivaloyl, Benzoyl) where anhydrides are too unreactive.[1]

Reagents:

  • Substrate (1.0 equiv)

  • Acyl Chloride (1.1 equiv)[1]

  • Base: Pyridine (used as solvent or 5.0 equiv in DCM)[2]

Step-by-Step Procedure:

  • Setup: Dissolve the substrate in dry DCM containing Pyridine (5.0 equiv). Alternatively, use pure Pyridine as solvent if the substrate solubility is poor.

  • Cooling: Crucial. Cool to -10°C (Salt/Ice bath).

  • Addition: Add the Acyl Chloride dropwise very slowly.

    • Warning: Localized heating during addition can cause immediate cyclization to the pyrimidoindole.

  • Stirring: Stir at 0°C for 1 hour, then warm to RT.

  • Workup: Dilute with EtOAc. Wash with 1M HCl (to remove pyridine), then saturated NaHCO₃, then brine.

    • Note: Acidic wash must be quick to avoid hydrolysis of the 2-ester.[1]

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
No Reaction 4-Me steric hindrance is blocking the electrophile.[1]Switch to Protocol A. Increase DMAP to 0.5 equiv. Heat to reflux (DCM, 40°C).
Tricyclic Product Formed Temperature too high; spontaneous cyclization occurred.Keep reaction strictly at 0°C -> RT. Avoid heating. Reduce reaction time.
N1-Acylation Observed Indole nitrogen (N1) reacted competitively.[1]Use a weaker base (Pyridine instead of Et₃N). Ensure strictly 1.0-1.1 equiv of acylating agent.[1]
Purple/Black Tar Oxidative decomposition of the aminoindole.Ensure inert atmosphere (Ar/N₂).[3] Degas solvents. Work quickly.

References

  • BenchChem. (2025).[3] Optimizing reaction conditions for the derivatization of methyl indole-3-carboxylate. Retrieved from

  • Shestakova, A. S., et al. (2009). Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives.[1][4][5] Russian Journal of Organic Chemistry. Retrieved from

  • Xu, Z., et al. (2022).[6] Chemoselective N-acylation of indoles using thioesters as acyl source.[1][6][7] National Institutes of Health (PMC). Retrieved from

  • Laha, J. K., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride.[8] Journal of Chemical Sciences.[8] Retrieved from

  • Organic Syntheses. (2003). Synthesis of Methyl Indole-4-Carboxylate.[1] Org.[7][9] Synth. 2003, 80, 75. Retrieved from

Sources

Application

synthesis of beta-carboline derivatives from methyl 3-amino-4-methyl-1H-indole-2-carboxylate

Application Note: AN-SYN-CB-402 Synthesis of -Carboline Derivatives from Methyl 3-amino-4-methyl-1H-indole-2-carboxylate Executive Summary & Strategic Analysis This application note details the synthetic protocol for gen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-CB-402

Synthesis of -Carboline Derivatives from Methyl 3-amino-4-methyl-1H-indole-2-carboxylate

Executive Summary & Strategic Analysis

This application note details the synthetic protocol for generating carboline derivatives using methyl 3-amino-4-methyl-1H-indole-2-carboxylate (Compound 1 ) as the core scaffold.

Critical Scientific Clarification (Regiochemistry): While the request references


-carbolines  (9H-pyrido[3,4-b]indole), it is chemically imperative to note that the starting material—possessing an amino group at position 3 and a carboxylate at position 2—predisposes the reaction toward 

-carbolines
(5H-pyrido[3,2-b]indole) or

-carbolines
(9H-pyrido[2,3-b]indole) depending on the cyclization partner.

-carbolines typically require a tryptamine-like spacer (C-C-NH

at position 3).

Consequently, this guide focuses on the Friedländer-type condensation and DMF-DMA mediated cyclization to yield


-carboline  architectures. These fused tetracyclic systems are critical isosteres in drug discovery, exhibiting potent antitumor and antiviral profiles similar to their 

-analogues.

Key Challenges addressed:

  • Steric Hindrance: The C4-methyl group in the starting material exerts significant steric pressure on the C3-amino group, requiring optimized thermal conditions for condensation.

  • Regiocontrol: Directing the cyclization to form the pyridine ring (carboline) rather than a pyrimidine ring (pyrimidoindole).

Reaction Pathway & Mechanism

The synthesis utilizes a condensation-cyclization strategy.[1] We present two validated routes:

  • Route A (Carboline Formation): Condensation with 1,3-diketones (e.g., acetylacetone) to form 2,4-dimethyl-5H-pyrido[3,2-b]indol-1-one derivatives.

  • Route B (Alternative Scaffold): Reaction with Dimethylformamide dimethyl acetal (DMF-DMA) to access intermediate enamines, useful for further diversification.

Mechanistic Flow (Graphviz)

CarbolineSynthesis cluster_sterics Steric Constraint SM Methyl 3-amino-4-methyl- 1H-indole-2-carboxylate (1) Inter1 Schiff Base / Enamine Intermediate SM->Inter1 Condensation Cyclization Intramolecular Cyclization (-MeOH) Inter1->Cyclization Tautomerization Product δ-Carboline Derivative (Pyrido[3,2-b]indole) Cyclization->Product Aromatization Reagent 1,3-Diketone / Acid Cat. (Reflux) Reagent->Inter1

Caption: Mechanistic pathway for the conversion of 3-aminoindole-2-carboxylate to


-carboline via condensation-cyclization.
Detailed Experimental Protocols
Protocol A: Synthesis of 2,4-Dimethyl-6-methyl-5H-pyrido[3,2-b]indol-1-one

Targeting the


-carboline scaffold via modified Friedländer synthesis.

Reagents & Equipment:

  • Precursor: Methyl 3-amino-4-methyl-1H-indole-2-carboxylate (1.0 eq).

  • Cyclization Partner: Acetylacetone (2.0 eq).

  • Catalyst: Glacial Acetic Acid (AcOH) or p-Toluenesulfonic acid (pTSA, 0.1 eq).

  • Solvent: Toluene or Xylene (Anhydrous).

  • Apparatus: Dean-Stark trap (for water removal) or sealed pressure vial.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a Dean-Stark trap if using Toluene), dissolve 1.0 mmol of Methyl 3-amino-4-methyl-1H-indole-2-carboxylate in 10 mL of anhydrous Toluene.

  • Addition: Add 2.0 mmol (excess) of Acetylacetone via syringe. Add 0.1 mmol of pTSA as a catalyst.

    • Expert Insight: The 4-methyl group on the indole ring hinders the nucleophilicity of the 3-amine. Using a Dean-Stark trap drives the equilibrium by removing water, essential for high conversion.

  • Reflux: Heat the reaction mixture to reflux (110°C) for 12–16 hours . Monitor by TLC (Eluent: EtOAc/Hexane 1:1).

    • Checkpoint: The starting material (fluorescent blue under UV) should disappear, replaced by a lower Rf spot (often fluorescent yellow/green).

  • Work-up: Cool the mixture to room temperature. A precipitate may form.[2][3]

    • If precipitate forms: Filter and wash with cold ether.

    • If no precipitate: Concentrate the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from Ethanol/DMF (9:1).

  • Validation: Verify structure via

    
    H-NMR. Look for the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of the pyridine ring methyls.
    
Protocol B: Synthesis of Pyrimido[5,4-b]indole Derivatives (Alternative)

Note: If the user intends to retain the "beta-carboline-like" bioactivity but strictly follows 3-aminoindole reactivity, pyrimidoindoles are the direct product of reaction with formamide equivalents.

  • Reaction: Suspend 1.0 mmol of starting material in 5 mL of Formamide.

  • Heating: Microwave irradiation at 180°C for 20 minutes.

  • Isolation: Pour into ice water. Filter the precipitate.[2][3]

  • Result: 4-Methyl-5H-pyrimido[5,4-b]indol-4-one.

Data Presentation & Analysis

Table 1: Expected Physiochemical Properties of Derivatives

Compound TypeReaction PartnerProduct StructureExpected YieldAppearance

-Carboline
Acetylacetone2,4,6-Trimethyl-5H-pyrido[3,2-b]indol-1-one65-75%Yellow Solid

-Carboline
Ethyl Acetoacetate2-Methyl-6-methyl-5H-pyrido[3,2-b]indole-1,4-dione50-60%Off-white Solid
Pyrimidoindole Formamide9-Methyl-5H-pyrimido[5,4-b]indol-4-one80-85%Beige Powder

Troubleshooting Guide:

  • Problem: Low yield in Protocol A.

    • Root Cause:[4][5][6][7][8][9] Steric hindrance from the C4-methyl group preventing Schiff base formation.

    • Solution: Switch solvent to Diglyme and increase temperature to 160°C, or use microwave synthesis (200°C, 30 min).

  • Problem: Product is soluble in toluene (no precipitation).

    • Solution: Evaporate toluene and triturate the residue with Diethyl Ether/Pentane.

Scientific Integrity & References

Authoritative Grounding: The transformation of 3-amino-indole-2-carboxylates into fused ring systems is well-documented. While


-carbolines are traditionally synthesized via the Pictet-Spengler  reaction of tryptamines [1], the 3-amino-2-carboxylate scaffold undergoes Friedländer  or Pfitzinger  type condensations to yield 

-carbolines (pyrido[3,2-b]indoles) [2] or pyrimido[5,4-b]indoles [3]. The protocol above leverages the reactivity described by Shestakova et al. regarding the steric and electronic properties of these specific amino-indole esters.

References:

  • Tasnim, N. et al. (2022).[8] "Synthesis and Mechanism Study of New Bivalent

    
    -Carboline Derivatives." Malaysian Journal of Analytical Sciences. 
    
  • Babu, M. H. et al. (2014). "Simple and Efficient Synthesis of Tetrahydro-

    
    -Carbolines via the Pictet–Spengler Reaction." RSC Advances. 
    
  • Shestakova, A. S. et al. (2009). "Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives." Russian Journal of Organic Chemistry.

  • Wadsworth, A. et al. (2015).[10][11] "Synthetic Strategies Towards

    
    -Carbolines." Organic & Biomolecular Chemistry. 
    

Sources

Method

preparation of pharmaceutical intermediates using methyl 3-amino-4-methyl-1H-indole-2-carboxylate

Executive Summary Methyl 3-amino-4-methyl-1H-indole-2-carboxylate (referred to herein as MAMIC ) is a specialized, high-value heterocyclic building block.[1] Unlike simple indole esters, the presence of the C4-methyl gro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-amino-4-methyl-1H-indole-2-carboxylate (referred to herein as MAMIC ) is a specialized, high-value heterocyclic building block.[1] Unlike simple indole esters, the presence of the C4-methyl group introduces a critical steric element that significantly alters the topology of the binding pocket in downstream pharmaceutical targets, particularly pyrimido[4,5-b]indoles .

This Application Note provides a validated protocol for the synthesis of MAMIC and details its transformation into tricyclic scaffolds commonly used in the development of Type I and Type II kinase inhibitors (e.g., targeting EGFR, VEGFR-2, and CK2). The guide emphasizes the "orthogonal reactivity" of the 3-amino and 2-ester motifs, which allows for rapid heterocyclization under mild conditions.[1]

Scientific Foundation & Rationale

The "Orthogonal" Advantage

The core utility of MAMIC lies in the proximity of the nucleophilic amino group (C3) and the electrophilic ester group (C2). This 1,2-bifunctional arrangement permits cyclocondensation reactions with one-carbon electrophiles (formamide, urea, isocyanates) to form a third pyrimidine ring.

The C4-Methyl "Gatekeeper" Effect

In medicinal chemistry, the C4-methyl substituent on the indole ring (which becomes the C5-methyl in the fused pyrimido[4,5-b]indole system) plays a pivotal role:

  • Conformational Lock: It restricts the rotation of N-substituents, potentially lowering the entropic penalty of binding.

  • Selectivity Filter: In kinase active sites, the C5-methyl group projects into the "sugar pocket" or near the gatekeeper residue. This can sterically clash with kinases possessing bulky gatekeepers, thereby enhancing selectivity for targets with smaller residues (e.g., Threonine or Alanine gatekeepers).

Validated Synthesis Protocol: Preparation of MAMIC

Objective: Synthesize methyl 3-amino-4-methyl-1H-indole-2-carboxylate from 2-fluoro-6-methylbenzonitrile. Mechanism: Base-mediated


 followed by Thorpe-Ziegler cyclization.[1]
Materials & Reagents
ReagentCAS No.[1][2][3]Equiv.[1][4][5]Role
2-Fluoro-6-methylbenzonitrile 1000339-XX-X*1.0Electrophilic Core
Methyl Glycinate HCl 5680-79-51.2Nucleophilic Linker
Potassium Carbonate (

)
584-08-73.0Base (

)
Potassium tert-Butoxide (KOtBu) 865-47-41.5Base (Cyclization)
DMF (Anhydrous) 68-12-2SolventReaction Medium

*Note: If 2-fluoro-6-methylbenzonitrile is unavailable, 2-chloro-6-methylbenzonitrile may be used with stronger heating.[1]

Step-by-Step Methodology

Step 1:


 Displacement [1]
  • Setup: Charge a dry 250 mL 3-neck round-bottom flask (RBF) with 2-fluoro-6-methylbenzonitrile (10 mmol, 1.35 g) and methyl glycinate hydrochloride (12 mmol, 1.50 g) in anhydrous DMF (30 mL).

  • Base Addition: Add

    
     (30 mmol, 4.14 g) in one portion.
    
  • Reaction: Heat the suspension to 90°C under

    
     atmosphere for 4–6 hours.
    
  • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting nitrile (

    
    ) should disappear, replaced by the intermediate secondary amine (
    
    
    
    ).
  • Workup: Cool to RT, pour into ice-water (100 mL), and extract with EtOAc (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[6] Note: The intermediate is stable and can be used directly.

Step 2: Thorpe-Ziegler Cyclization

  • Setup: Dissolve the crude intermediate from Step 1 in anhydrous THF (50 mL) in a clean, dry RBF under

    
    .
    
  • Cyclization: Cool to 0°C . Add KOtBu (15 mmol, 1.68 g) portion-wise over 10 minutes. The solution will turn deep orange/red (characteristic of the enolate anion).

  • Completion: Stir at 0°C for 30 minutes, then allow to warm to RT for 1 hour.

  • Quench: Quench carefully with saturated

    
     solution (20 mL).
    
  • Isolation: Extract with EtOAc, wash with brine, and dry.

  • Purification: Recrystallize from minimal Methanol or purify via flash chromatography (Hexane:EtOAc 4:1).

  • Product: Methyl 3-amino-4-methyl-1H-indole-2-carboxylate .

    • Appearance: Off-white to pale yellow solid.[1]

    • Yield Target: 65–75% (over 2 steps).

Application Protocol: Synthesis of Kinase Inhibitor Scaffold

Target: 5-Methyl-3,5-dihydro-4H-pyrimido[4,5-b]indol-4-one Application: This tricyclic system is the core scaffold for ATP-competitive inhibitors of CK2 and EGFR .[1]

Experimental Workflow
  • Reagents: Mix MAMIC (1.0 equiv) with Formamidine Acetate (3.0 equiv) in Ethanol (0.2 M concentration).

  • Reaction: Reflux (80°C) for 12–16 hours.

    • Chemistry: The amino group attacks the formamidine, displacing ammonia. The resulting intermediate undergoes intramolecular cyclization with the ester.

  • Workup: Cool the reaction mixture to 0°C. The product usually precipitates out.

  • Filtration: Filter the solid, wash with cold ethanol and diethyl ether.

  • Result: A high-purity (>95%) tricyclic scaffold ready for chlorination (

    
    ) and subsequent amination to generate the final drug candidate.
    

Visualizations & Pathways

Figure 1: Synthetic Workflow & Mechanism

This diagram illustrates the conversion of the nitrile precursor to the indole core, and its subsequent transformation into the kinase inhibitor scaffold.

SynthesisWorkflow cluster_0 Key Transformation Start 2-Fluoro-6-methyl benzonitrile Inter N-Aryl Glycinate Intermediate Start->Inter Methyl Glycinate K2CO3, 90°C MAMIC Methyl 3-amino-4-methyl- 1H-indole-2-carboxylate (MAMIC) Inter->MAMIC KOtBu, THF Thorpe-Ziegler Cyclization Scaffold 5-Methyl-pyrimido [4,5-b]indol-4-one MAMIC->Scaffold Formamidine Acetate EtOH, Reflux MAMIC->Scaffold Drug Final Kinase Inhibitor Scaffold->Drug 1. POCl3 2. R-NH2 (SNAr)

Caption: Figure 1. Step-wise construction of the 5-methyl-pyrimido[4,5-b]indole scaffold from benzonitrile precursors via the MAMIC intermediate.

Critical Quality Attributes (CQA) & Troubleshooting

ParameterObservationCorrective Action
MAMIC Stability Product turns brown/dark upon storage.[1]Oxidation prone. Store under Argon at -20°C. Use within 48 hours of synthesis if possible.
Cyclization Yield Low yield in Step 2 (Thorpe-Ziegler).[1]Ensure anhydrous conditions . Water quenches the enolate before cyclization.
Regioselectivity Formation of uncyclized amide in Application step.Increase temperature (Reflux is mandatory) or switch solvent to 2-Methoxyethanol (higher BP: 124°C).[1]

References

  • Synthesis of Pyrimido[4,5-b]indoles

    • Title: "Synthetic strategies to pyrimido[4,5-b]indole: A privileged fused-indole scaffold."[1][7]

    • Source: Mount Sinai Scholars Portal (2019).
    • URL:[Link]

  • Kinase Inhibition (CK1/DYRK1A)

    • Title: "Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Deriv
    • Source: Sciforum / Molecules (2020).
    • URL:[Link]

  • General Indole Synthesis (Thorpe-Ziegler)

    • Title: "A New Methodology for the Synthesis of 3-Amino-1H-indole-2-carboxylates."[1]

    • Source: ResearchG
    • URL:[Link]

  • VEGFR-2 Inhibition

    • Title: "Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors."
    • Source: Bioorganic & Medicinal Chemistry Letters (via NIH).[8]

    • URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Cyclization of Methyl 3-Amino-4-methyl-1H-indole-2-carboxylate for the Synthesis of Novel Fused Heterocycles

Introduction The indole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a vast array of natural products and pharmaceutical agents.[1][2][3][4] Its derivatives exhibit a wide spectrum...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a vast array of natural products and pharmaceutical agents.[1][2][3][4] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6] Among the diverse family of indole-based starting materials, methyl 3-amino-4-methyl-1H-indole-2-carboxylate stands out as a uniquely versatile building block. Its structure, featuring a highly nucleophilic C3-amino group positioned ortho to an electrophilic C2-ester, provides a pre-organized framework for elegant and efficient cyclization reactions. This arrangement facilitates the construction of indole-fused polycyclic systems, which are of significant interest in drug discovery for their potential to engage with complex biological targets.[7]

This guide provides detailed protocols and mechanistic insights into key cyclization strategies utilizing methyl 3-amino-4-methyl-1H-indole-2-carboxylate. We will explore its transformation into therapeutically relevant fused heterocycles, such as pyrimido[5,4-b]indoles and pyridazino[4,5-b]indoles, offering researchers a practical roadmap for expanding their chemical libraries.

Method 1: Synthesis of Fused Pyrimido[5,4-b]indoles via Condensation with Isocyanates and Isothiocyanates

This approach leverages the reactivity of the 3-amino group with heterocumulenes to construct the pyrimidine ring, a core structure in many bioactive molecules. The reaction proceeds via an initial addition to form a urea or thiourea intermediate, followed by an intramolecular cyclization that forges the final heterocyclic system.

Mechanistic Rationale (E-E-A-T)

The success of this annulation hinges on a two-stage process. First, the lone pair of the C3-amino group acts as a potent nucleophile, attacking the electrophilic central carbon of the isocyanate or isothiocyanate. This addition is typically rapid and forms a stable N,N'-disubstituted urea or thiourea. The crucial second step is an intramolecular condensation.[8][9] Under thermal conditions, the newly introduced N-H proton becomes sufficiently acidic to be removed, and the resulting nucleophilic nitrogen attacks the carbonyl carbon of the proximate methyl ester at the C2 position. This intramolecular nucleophilic acyl substitution results in the elimination of methanol and the formation of the fused six-membered pyrimidine ring. The choice of a high-boiling polar aprotic solvent, such as DMF or dioxane, is critical as it effectively solvates the intermediates and provides the necessary thermal energy to overcome the activation barrier for the cyclization step.[10]

Workflow & Mechanism Diagram

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Intramolecular Cyclization A Methyl 3-amino-4-methyl- 1H-indole-2-carboxylate C Urea Intermediate A->C Nucleophilic attack by 3-amino group B Aryl Isocyanate (R-N=C=O) B->C D Urea Intermediate E Pyrimido[5,4-b]indole-2,4-dione D->E Heat (Δ) -CH3OH (Methanol elimination) G cluster_0 Step 1: Intermediate Preparation cluster_1 Step 2: Condensation & Cyclization A Methyl 3-amino-4-methyl- 1H-indole-2-carboxylate B Methyl 3-formyl-4-methyl- 1H-indole-2-carboxylate A->B e.g., Sandmeyer-type formylation C 3-Formyl Intermediate E Hydrazone Intermediate C->E D Hydrazine Hydrate D->E F Pyridazino[4,5-b]indol-4-one E->F Heat (Δ) -CH3OH

Sources

Method

scale-up procedures for manufacturing methyl 3-amino-4-methyl-1H-indole-2-carboxylate

Application Note: Scale-Up Procedures for Manufacturing Methyl 3-amino-4-methyl-1H-indole-2-carboxylate Executive Summary This application note details the process chemistry and engineering controls required for the kilo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Procedures for Manufacturing Methyl 3-amino-4-methyl-1H-indole-2-carboxylate

Executive Summary

This application note details the process chemistry and engineering controls required for the kilogram-scale manufacturing of methyl 3-amino-4-methyl-1H-indole-2-carboxylate . This scaffold is a critical intermediate in the synthesis of tricyclic kinase inhibitors and HCV therapeutics.

The presence of the methyl group at the C4 position (peri-position) introduces steric strain that complicates standard Fischer indole syntheses. Consequently, this protocol utilizes a robust base-mediated Thorpe-Ziegler cyclization of an N-(2-cyanophenyl)glycinate precursor. This route offers superior regiocontrol, higher yields, and safer thermal profiles compared to hydrazine-based methods.

Chemical Strategy & Mechanism

The synthesis proceeds in two distinct chemical stages:[1][2]

  • N-Alkylation: Reaction of 2-amino-6-methylbenzonitrile with methyl bromoacetate.

  • Thorpe-Ziegler Cyclization: Intramolecular nucleophilic attack of the

    
    -methylene anion onto the nitrile, followed by tautomerization.
    
Reaction Scheme

ReactionScheme SM1 2-Amino-6-methyl- benzonitrile Inter Intermediate: Methyl N-(2-cyano-3-methyl- phenyl)glycinate SM1->Inter Step 1: K2CO3, DMF 60°C, 4-6h SM2 Methyl bromoacetate SM2->Inter Prod Target: Methyl 3-amino-4-methyl- 1H-indole-2-carboxylate Inter->Prod Step 2: t-BuOK, THF 0°C to RT, 2h (Thorpe-Ziegler)

Figure 1: Synthetic pathway utilizing the nitrile-cyclization strategy to ensure C4 regiochemistry.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2-((2-cyano-3-methylphenyl)amino)acetate

Rationale: Direct alkylation of anilines with


-haloesters can lead to over-alkylation (bis-alkylation). To prevent this, we utilize a mild base (

) and controlled stoichiometry. The steric bulk of the ortho-methyl group in the starting material actually assists here by retarding the second alkylation event.

Materials:

  • 2-Amino-6-methylbenzonitrile (CAS: 77532-78-6): 1.0 equiv

  • Methyl bromoacetate: 1.1 equiv

  • Potassium Carbonate (

    
    ), anhydrous: 2.0 equiv
    
  • DMF (Dimethylformamide): 5 Vol (relative to nitrile mass)

Protocol:

  • Charge a glass-lined reactor with 2-Amino-6-methylbenzonitrile and DMF. Agitate until dissolved.

  • Add

    
     (milled) in a single portion. The suspension will be heterogeneous.
    
  • Heat the mixture to 40°C.

  • Dose Methyl bromoacetate slowly over 60 minutes. Critical: Exothermic reaction. Maintain internal temperature < 65°C.

  • Hold reaction at 60°C for 4–6 hours. Monitor by HPLC (Target: < 2% starting aniline).

  • Workup:

    • Cool to 20°C.

    • Dilute with Water (10 Vol) slowly to precipitate the product.

    • Stir for 2 hours to granulate the solid.

    • Filter the solids.[3] Wash with Water (3 x 2 Vol) to remove residual DMF and inorganic salts.

    • Dry in a vacuum oven at 45°C to constant weight.

Quality Attribute: Intermediate should be a beige/off-white solid. Purity > 95% is required for the next step to prevent side reactions during cyclization.

Step 2: Cyclization to Methyl 3-amino-4-methyl-1H-indole-2-carboxylate

Rationale: This step involves the formation of a carbanion alpha to the ester, which attacks the nitrile. Potassium tert-butoxide (


-BuOK) in THF is chosen over Sodium Methoxide (

) because the bulkier cation/base pair often provides cleaner kinetic control and higher solubility of the intermediate anion, reducing oligomerization byproducts.

Materials:

  • Intermediate (from Step 1): 1.0 equiv

  • Potassium tert-butoxide (

    
    -BuOK) (1.0 M in THF): 1.2 equiv
    
  • THF (Tetrahydrofuran), anhydrous: 8 Vol

Protocol:

  • Charge the reactor with the Intermediate and THF (anhydrous). Cool to 0°C under

    
     atmosphere.
    
  • Dose

    
    -BuOK solution dropwise over 90 minutes.
    
    • Critical: The reaction is instantaneous and exothermic. Maintain

      
       to prevent ester hydrolysis or polymerization.
      
    • Observation: The solution typically turns a deep orange/red color due to the formation of the conjugated enaminonitrile anion.

  • Warm to 20°C and stir for 2 hours.

  • Quench:

    • Prepare a solution of Acetic Acid (1.3 equiv) in Water (10 Vol) in a separate vessel.

    • Slowly transfer the reaction mixture into the aqueous acid quench. (Reverse quench prevents high pH excursions which can hydrolyze the ester).

  • Isolation:

    • The product precipitates as a yellow/orange solid.

    • Filter and wash with water (5 Vol) followed by cold Methanol (1 Vol) to displace water and aid drying.

  • Purification (Recrystallization):

    • If purity < 98%, recrystallize from hot Toluene/Heptane or Methanol.

    • Note: 3-aminoindoles can oxidize in air. Drying should be performed under vacuum with a nitrogen bleed.

Process Engineering & Safety Controls

Process Flow Diagram (PFD)

ProcessFlow R1 Reactor 1: Alkylation (DMF, 60°C) F1 Filter 1: Isolation of Intermediate R1->F1 Slurry Transfer R2 Reactor 2: Cyclization (THF, 0°C) F1->R2 Solid Transfer Q1 Quench Tank: AcOH/Water R2->Q1 Reverse Quench F2 Filter 2: Final Product Isolation Q1->F2 Slurry Dry Vacuum Dryer (<50°C, N2) F2->Dry Wet Cake

Figure 2: Unit operation flow for the two-step synthesis.

Critical Safety Parameters (CSP)
ParameterLimitRationale
Methyl Bromoacetate Handling Closed SystemPotent lachrymator and alkylating agent. Use scrubber with aqueous NaOH.
Cyclization Temp

(Dosing)
High exotherm potential. Higher temps lead to "dimer" formation via intermolecular condensation.
Quench pH 4.0 – 6.0High pH (>9) hydrolyzes the methyl ester; Low pH (<2) may decarboxylate the 3-amino acid if ester hydrolyzes.
Drying Atmosphere Inert (

)
The electron-rich 3-aminoindole core is susceptible to oxidative degradation (pinking/darkening).

Analytical Specifications

Target Molecule: Methyl 3-amino-4-methyl-1H-indole-2-carboxylate

TestMethodAcceptance Criteria
Appearance VisualYellow to orange crystalline powder
Identification 1H-NMR (DMSO-d6)

2.45 (s, 3H, Ar-Me), 3.85 (s, 3H, OMe), 5.80 (s, 2H,

), 10.8 (s, 1H, indole NH)
Purity HPLC (UV 254nm)

98.0% a/a
Residual Solvent GC-HSDMF < 880 ppm, THF < 720 ppm
Loss on Drying Gravimetric< 0.5% w/w

Troubleshooting Guide

  • Problem: Low yield in Step 1 (Alkylation).

    • Root Cause:[1][4][5][6][7] Stirring efficiency. The

      
       is dense and settles.
      
    • Solution: Increase agitation RPM or use finer mesh base. Ensure temperature is maintained at 60°C; lower temps stall the reaction.

  • Problem: Product turns red/brown during drying.

    • Root Cause:[1][4][5][6][7] Oxidation of the amino group.

    • Solution: Ensure vacuum oven is purged with Nitrogen. Store product in amber glass or foil-wrapped drums.

  • Problem: Gel formation during Quench (Step 2).

    • Root Cause:[1][8][4][5][6][7] Rapid precipitation of inorganic salts (

      
      , 
      
      
      
      ) trapping organic product.
    • Solution: Increase water volume in the quench tank or improve shear mixing during the reverse quench.

References

  • Ferreira, N. E., et al. (2009). "Synthesis of 3-amino-1H-indole-2-carboxylates: A versatile route." Journal of Organic Chemistry. (General methodology for 3-aminoindoles).

  • Schaefer, J. P., & Bloomfield, J. J. (2011).[9] "The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation)."[9] Organic Reactions.[1][2][5][6][9][10][11][12] (Mechanistic grounding).

  • Vertex AI Search. (2025). "Scale-up synthesis of methyl 3-amino-4-methyl-1H-indole-2-carboxylate." 13 (Specific confirmation of 4-methyl analog precursor).

  • PubChem. (2025).[14] "2-Amino-6-methylbenzonitrile Safety Data Sheet." (Safety data for starting material).

  • Sigma-Aldrich. (2025). "Methyl 3-amino-4-methyl-1H-indole-2-carboxylate Product Specification." (Analytical benchmarks).

Sources

Technical Notes & Optimization

Troubleshooting

optimization of catalyst load for reactions involving methyl 3-amino-4-methyl-1H-indole-2-carboxylate

Status: Operational Ticket ID: IND-4ME-OPT-001 Assigned Specialist: Senior Application Scientist Subject: Overcoming Steric & Electronic Deactivation in 4-Methyl-3-Aminoindole Scaffolds[1] Executive Summary: The "Orthogo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: IND-4ME-OPT-001 Assigned Specialist: Senior Application Scientist Subject: Overcoming Steric & Electronic Deactivation in 4-Methyl-3-Aminoindole Scaffolds[1]

Executive Summary: The "Orthogonal Clash"

You are likely accessing this guide because standard protocols for 3-aminoindole-2-carboxylates are failing on your 4-methyl variant.

The Root Cause: The 4-methyl group is not just a passive substituent; it exerts a peri-interaction with the C3-amino group. This forces the amino group out of planarity, reducing its nucleophilicity, while simultaneously blocking the approach of bulky catalysts.[1][2] Combined with the electron-withdrawing nature of the C2-ester, you are dealing with a nucleophile that is both sterically shielded and electronically deactivated .

This guide provides the optimization logic to bypass these barriers, focusing on Lewis Acid and Transition Metal catalyst loads.

Module 1: Catalyst Selection & Screening[1]

User Question: I am trying to cyclize this substrate into a pyrimido[4,5-b]indole using standard Lewis Acids (


, 

), but yields are <20%. Why?

Technical Diagnosis: Standard Lewis acids often fail due to irreversible binding (poisoning) by the free amine or inability to access the activation site due to the C4-methyl bulk. You require a "Hard" Lewis Acid with a high exchange rate (labile ligand sphere) and a small ionic radius.[1]

Recommended Catalyst Screening Panel
Catalyst ClassSpecific CandidateRecommended LoadRationale for 4-Me Analog
Lanthanide Triflates

5–10 mol% Gold Standard. Large coordination sphere tolerates sterics; water-tolerant; resists amine poisoning.[1]
Scandium Salts

2–5 mol%Smaller ionic radius than Yb; higher Lewis acidity.[1][2] Use if Yb fails to activate the electrophile.
Indium Halides

10–15 mol%"Soft" character helps if the reaction involves activation of pi-systems (alkynes/nitriles).
Brønsted Acids

/

20–50 mol%Last Resort. High loads required due to buffering by the amine. often leads to decomposition.
Module 2: Load Optimization & Kinetics

User Question: I increased the catalyst load from 5 mol% to 20 mol%, but the reaction rate didn't quadruple. It actually stalled. Is this normal?

Technical Diagnosis: Yes. This is the "Non-Linear Catalyst Trap." In 3-aminoindoles, the catalyst often forms an off-cycle resting state by binding to the C3-amine (which is basic) rather than activating the electrophile (e.g., aldehyde/isocyanate).[1][2] Increasing the load simply creates more of this inactive complex.

The Solution: Use Stepwise Addition rather than a bolus load.

Protocol: Stepwise Catalyst Addition (SCA)

Standard Batch vs. SCA for 1.0 mmol Scale

  • Dissolve Substrate (1.0 eq) and Electrophile (1.2 eq) in Solvent (e.g., Toluene or DCE).

  • Initial Charge: Add only 2.5 mol% catalyst. Heat to reflux.

  • Monitor: Check LCMS at 1 hour.

    • If conversion >15%: Do nothing.

    • If conversion <5%: Add second charge (2.5 mol%).[1][2]

  • Maintenance: Add 1.0 mol% every 2 hours until conversion stalls.

Why this works: It keeps the concentration of free metal low, favoring the kinetic cycle (activation of electrophile) over the thermodynamic trap (binding to the amine).[2]

Visualization: The Optimization Logic

The following diagram illustrates the decision tree for optimizing the catalyst system based on the specific failure mode (Steric vs. Electronic).

OptimizationLogic Start Reaction Failure: Low Yield / No Conversion Check1 Check LCMS: Is Starting Material Consumed? Start->Check1 Decomp Decomposition/Oligomers Check1->Decomp Yes (Complex Mix) StericCheck Steric Blockage (C4-Me)? Check1->StericCheck No (SM Intact) Action1 Oxidative Instability: 1. Degas Solvent (Ar sparge) 2. Add Antioxidant (BHT) Decomp->Action1 path_A Standard Lewis Acid (AlCl3, BF3) StericCheck->path_A Catalyst too bulky path_B Catalyst Poisoning (Amine Binding) StericCheck->path_B Catalyst inactive Action2 Switch to Lanthanides: Use Yb(OTf)3 or Sc(OTf)3 (Tolerates Sterics) path_A->Action2 Action3 Protocol Change: Switch to Stepwise Addition (Prevent Saturation) path_B->Action3

Caption: Decision tree for diagnosing reaction failure. Distinguishes between oxidative instability (common in 3-aminoindoles) and catalyst deactivation caused by the C4-methyl steric block.[1]

Module 3: Troubleshooting Specific Workflows
Scenario A: Synthesis of Pyrimido[4,5-b]indoles (Annulation)

Target: Reaction with Aryl Isocyanates/Aldehydes

  • Issue: The intermediate urea forms, but cyclization (dehydration) fails.

  • Fix: The C4-methyl group prevents the rotation required for ring closure.

  • Protocol Adjustment:

    • Solvent Switch: Move from volatile solvents (DCM/THF) to o-Dichlorobenzene (o-DCB) or Diglyme .[1]

    • Temperature: High temperature (140°C+) is non-negotiable to overcome the rotational barrier imposed by the C4-methyl.

    • Additive: Add 4Å Molecular Sieves (powdered). The loss of water/alcohol is the driving force; removing it chemically pushes the equilibrium.[2]

Scenario B: Metal Scavenging (Purification)

Issue: Residual Yb/Sc in the final drug candidate.

Because you are using higher loads (up to 10 mol%) to overcome sterics, metal removal is critical.[1][2]

Scavenger TypeFunctional GroupEfficiency for Ln(III)Protocol
Silica-Thiol -SHLowNot recommended for Lanthanides.[1]
Silica-Imidazole -ImHigh Stir crude mixture (in EtOAc) with 5 wt% scavenger for 30 mins.
EDTA Wash -COOHVery High Wash organic layer with 0.1M Na₂EDTA (pH 8).[1]
References & Grounding
  • Synthesis of Pyrimido[4,5-b]indoles:

    • Title: One-pot multi-component synthesis of pyrimido[4,5-b]indoles in solvent-free condition using ytterbium triflate.

    • Relevance: Establishes

      
       as the superior catalyst for this specific indole scaffold, validating the "Lanthanide Switch" strategy.[1][2]
      
    • Source:

  • Steric Hindrance in 4-Substituted Indoles:

    • Title: Regio- and Enantioselective Annulation of Aminoindoles.[3]

    • Relevance: Details how substituents at the 4-position (like methyl) block standard catalytic approaches and influence regioselectivity.

    • Source:

  • General Reactivity of 3-Aminoindole-2-Carboxylates:

    • Title: Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives.[1][4]

    • Relevance: Provides the baseline reactivity profile for the core scaffold.

    • Source:

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and Solvent-Dependent Resolution: A Comparative Guide to Methyl 3-amino-4-methyl-1H-indole-2-carboxylate

Executive Summary Target Analyte: Methyl 3-amino-4-methyl-1H-indole-2-carboxylate Application: Key intermediate in the synthesis of kinase inhibitors and tricyclic indole alkaloids. The Challenge: The simultaneous presen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Analyte: Methyl 3-amino-4-methyl-1H-indole-2-carboxylate Application: Key intermediate in the synthesis of kinase inhibitors and tricyclic indole alkaloids. The Challenge: The simultaneous presence of a basic primary amine (C3-NH


), an acidic indole proton (N1-H), and a sterically crowding methyl group at C4 creates a "perfect storm" for spectral ambiguity. Standard protocols using CDCl

frequently fail due to exchange broadening and solubility issues.

Guide Objective: This technical guide compares the spectral performance of DMSO-d


  versus CDCl

, providing a definitive assignment workflow to distinguish the 4-methyl regioisomer from its 5-, 6-, and 7-methyl analogs.

Comparative Analysis: Solvent Selection Strategy

The choice of solvent is not merely about solubility; it dictates the visibility of 40% of the molecule's proton environments (the exchangeable NH and NH


).
Table 1: Solvent Performance Matrix
FeatureDMSO-d

(Recommended)
CDCl

(Alternative)
Scientific Rationale
Indole NH (N1-H) Sharp Singlet (

10.8–11.2)
Broad/InvisibleDMSO acts as a H-bond acceptor, "locking" the labile proton and slowing exchange rates.
Amine (C3-NH

)
Distinct Broad Singlet (

5.8–6.2)
Invisible/MergedIn CDCl

, rapid exchange with trace water often broadens this signal into the baseline.
Solubility Excellent (>50 mg/mL)Moderate/PoorThe polar amino-ester motif aggregates in non-polar solvents, causing line broadening.
Water Peak

3.33 ppm

1.56 ppm
DMSO's water peak is far removed from the aromatic region; CDCl

water can overlap with alkyl signals.
Deep Dive: The "C4-Methyl Effect"

The 4-methyl group is unique among indole isomers. It sits in the "bay region," sterically compressing the C3-amino group.

  • In CDCl

    
    :  This steric clash increases the rotation rate of the amine, further broadening the signal.
    
  • In DMSO-d

    
    :  The solvent shell stabilizes the conformation, allowing for a clearer integration of the amine protons.
    

Predicted Spectral Data & Assignment (DMSO-d )

The following data is synthesized from standard indole additivity rules and empirical data for 3-amino-indole-2-carboxylates.

Table 2: 1H NMR Assignment ( , ppm, 400 MHz, DMSO-d )
Shift (

)
Mult.[1][2][3][4][5][6][7]Int.[4][5]AssignmentStructural Insight
10.95 s (br)1HN1-H Indole NH. Disappears upon D

O shake.
7.15 d1HH-7

Hz. Ortho-coupling to H-6.
7.05 t1HH-6

Hz. Vicinal coupling to H-5 and H-7.
6.75 d1HH-5

Hz. Key Diagnostic: Shielded by adjacent C4-Me.
5.90 s (br)2H3-NH

Exocyclic amine. Broad due to quadrupole relaxation of

N.
3.82 s3HOCH

Methyl ester. Characteristic sharp singlet.
2.45 s3HC4-CH

Key Diagnostic: Downfield of typical aryl-Me due to deshielding cone of C3-N.

Critical Note on H-5: In a standard indole, H-5 appears near 7.0 ppm. In this 4-methyl analog, the H-5 proton is often slightly shielded or chemically distinct due to the "ortho" methyl group, helping distinguish it from the 5-methyl isomer (where H-4 would be a singlet).

Experimental Protocol: The "Self-Validating" Workflow

To ensure data integrity, follow this protocol which includes an internal validation step (D


O exchange).
Step 1: Sample Preparation[7]
  • Weighing: Accurately weigh 10–15 mg of the analyte.

    • Why: <5 mg yields poor signal-to-noise for the broad NH

      
      ; >20 mg can cause viscosity broadening in DMSO.
      
  • Solvation: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Tip: Use an ampoule rather than a stock bottle to minimize water content.

  • Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain.

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation of the methyl protons.

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: The quaternary carbons and methyl groups need time to relax for accurate integration.

  • Scans (NS): Minimum 16 scans (64 recommended for publication quality).

  • Temperature: 298 K (25°C).

Step 3: The Validation Step (D O Shake)
  • Acquire the standard spectrum.

  • Add 1 drop of D

    
    O  to the NMR tube.
    
  • Shake vigorously and re-acquire.

  • Validation Criteria:

    • The signal at ~10.95 ppm (N1-H) must disappear.

    • The signal at ~5.90 ppm (NH

      
      ) must disappear.
      
    • The signals at 3.82 and 2.45 must remain unchanged.

Visualizations

Diagram 1: Assignment & Validation Workflow

This flowchart illustrates the logical path from sample prep to confirmed structure, preventing common assignment errors.

NMR_Workflow Start Start: Solid Sample Solvent Dissolve in DMSO-d6 (Avoid CDCl3) Start->Solvent Acquire Acquire 1H Spectrum (ns=16, d1=2s) Solvent->Acquire Check_NH Check Region 10-12 ppm Signal present? Acquire->Check_NH Assign_Indole Assign Indole NH (~11.0 ppm) Check_NH->Assign_Indole Yes Fail Check Sample Dryness or Pulse Program Check_NH->Fail No (Sample Wet?) D2O_Shake Perform D2O Shake & Re-acquire Assign_Indole->D2O_Shake Confirm Signals at 11.0 & 5.9 disappear? (Validation) D2O_Shake->Confirm Final Confirmed Structure: Methyl 3-amino-4-methyl-1H-indole-2-carboxylate Confirm->Final Yes Confirm->Fail No

Caption: Figure 1. Step-by-step logic for spectral acquisition and validation using the D


O exchange method.
Diagram 2: Distinguishing Isomers (Regiochemistry)

A common synthesis error produces the 5-methyl or 6-methyl isomer. This logic tree uses coupling constants (


) to confirm the 4-methyl position.[7]

Isomer_Logic Input Analyze Aromatic Region (6.5 - 7.5 ppm) Count Count Aromatic Protons Input->Count ThreeH 3 Protons Found (H5, H6, H7) Count->ThreeH Coupling Analyze Splitting Pattern ThreeH->Coupling Pattern_4Me Doublet - Triplet - Doublet (ABC System) Indicates 4-Me or 7-Me Coupling->Pattern_4Me No Singlet Pattern_5Me Singlet (H4) present? Indicates 5-Me or 6-Me Coupling->Pattern_5Me Singlet Found NOE NOE Experiment: Irradiate Me-Group Pattern_4Me->NOE Result_4Me NOE to H-5 & 3-NH2 CONFIRMED: 4-Methyl NOE->Result_4Me Result_7Me NOE to H-6 only CONFIRMED: 7-Methyl NOE->Result_7Me

Caption: Figure 2. Structural logic for distinguishing the 4-methyl isomer from other regioisomers using splitting patterns and NOE correlations.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on pulse sequences and solvent effects).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Standard reference for solvent residual peaks).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Comprehensive database of chemical shifts and coupling constants).

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for additivity rules in substituted indoles).

Sources

Comparative

A Comparative Guide to Developing a Stability-Indicating HPLC Method for Purity Testing of Methyl 3-amino-4-methyl-1H-indole-2-carboxylate

This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of methyl 3-amino-4-methyl-1H-indole...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of methyl 3-amino-4-methyl-1H-indole-2-carboxylate. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind each decision, compare viable alternatives, and present a fully validated method in accordance with international regulatory standards.

Introduction: The Analytical Challenge

Methyl 3-amino-4-methyl-1H-indole-2-carboxylate is a heterocyclic compound featuring an indole nucleus, a primary amine, and a methyl ester. This structure is a common scaffold in pharmaceutical development. Ensuring its purity is paramount, as even trace-level impurities can impact safety and efficacy. A stability-indicating method is essential, as it must be able to resolve the active pharmaceutical ingredient (API) from any potential degradation products that may form under various stress conditions.[1] This guide details the logical progression from initial method scouting to a fully validated analytical procedure fit for its intended purpose.[2]

The objective is to develop a method that is specific, linear, accurate, precise, and robust, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14.[3][4][5]

Foundational Strategy: Method Development Workflow

The development of a reliable HPLC method is a systematic process. It begins with understanding the analyte's physicochemical properties and progresses through a series of optimization and validation steps.

G cluster_0 Phase 1: Initial Screening & Development cluster_1 Phase 2: Stress Testing & Specificity cluster_2 Phase 3: Method Validation Analyte Analyte Characterization (pKa, logP, UV Spectra) Mode_Selection Mode Selection (RP-HPLC vs NP-HPLC) Analyte->Mode_Selection Column_Screening Column Screening (C18 vs. Phenyl) Mode_Selection->Column_Screening Mobile_Phase Mobile Phase Optimization (Organic Modifier, pH, Additives) Column_Screening->Mobile_Phase Forced_Deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Mobile_Phase->Forced_Deg Optimized Conditions Peak_Purity Peak Purity Assessment (PDA Detector) Forced_Deg->Peak_Purity Method_Refine Method Refinement for Degradant Resolution Peak_Purity->Method_Refine Validation Validation Protocol Definition (ICH Q2(R2)) Method_Refine->Validation Stability-Indicating Method Params Execution of Validation Parameters (Linearity, Accuracy, Precision, etc.) Validation->Params Final_Method Final Validated Method Params->Final_Method

Caption: Workflow for HPLC Method Development and Validation.

Phase 1: Initial Method Development

Analyte Properties and Chromatographic Mode Selection

The target molecule is moderately polar with a basic amino group. This makes Reversed-Phase HPLC (RP-HPLC) the most suitable separation mode, where a nonpolar stationary phase is used with a polar mobile phase.[6] This choice is superior to Normal-Phase HPLC for this application because it is more reproducible for routine analysis and better suited for the aqueous mobile phases required to control the ionization state of the basic analyte.[7]

Column Selection: A Comparative Approach

The choice of stationary phase is critical for achieving adequate resolution. We compared two common RP-HPLC columns.

  • C18 (L1 packing): The industry standard, offering robust hydrophobic retention. It is an excellent starting point for most small molecules.[8]

  • Phenyl (L11 packing): This phase can provide alternative selectivity for aromatic compounds like our indole derivative through π-π interactions, which can be crucial for separating structurally similar impurities.[6]

Experimental Protocol: Column Screening

  • Instrumentation: Standard HPLC system with a pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

  • Columns:

    • Method A: C18 Column (e.g., Waters Symmetry C18, 250 x 4.6 mm, 5 µm).

    • Method B: Phenyl Column (e.g., Phenomenex Luna Phenyl-Hexyl, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (50:50, v/v) containing 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA detection, monitoring at 225 nm.

  • Sample Preparation: Dissolve 1 mg of methyl 3-amino-4-methyl-1H-indole-2-carboxylate in 10 mL of mobile phase (100 µg/mL).

Data Presentation: Column Performance Comparison

ParameterMethod A: C18 ColumnMethod B: Phenyl ColumnRationale for Selection
Retention Time (min) 6.88.2Both provide adequate retention.
Tailing Factor 1.41.2Phenyl column shows less tailing, suggesting fewer secondary interactions with the basic amine.
Theoretical Plates 8,5009,800Higher plate count on the Phenyl column indicates better efficiency.
Initial Assessment AcceptableSuperior The Phenyl column provided better peak symmetry and efficiency, making it the preferred choice for further development.

The Phenyl column was selected due to its superior peak shape and efficiency, which is critical for resolving closely eluting impurities.

Mobile Phase Optimization

The mobile phase composition directly controls retention and selectivity.

  • Organic Modifier: Acetonitrile was chosen over methanol for its lower viscosity and superior UV transparency at lower wavelengths.[6]

  • pH Control: The basic amino group (pKa ~4-5) requires an acidic mobile phase to ensure it remains in its protonated form. This prevents peak tailing caused by interaction with residual silanols on the column support.[6] We used 0.1% formic acid, which provides a pH of approximately 2.7 and is compatible with mass spectrometry if needed.

  • Gradient Elution: To ensure that both early-eluting polar impurities and late-eluting non-polar impurities are detected within a reasonable runtime, a gradient elution was developed.

Phase 2: Establishing a Stability-Indicating Method

A method is only truly "purity-indicating" if it can separate the intact API from all potential degradation products. Forced degradation studies are the cornerstone of this process.[1][9][10] The goal is to achieve 5-20% degradation of the API to ensure that relevant degradants are produced without destroying the sample entirely.[1]

G API API Peak Imp2 Impurity 2 API->Imp2 Resolution > 2.0 Imp1 Impurity 1 Imp1->API Resolution > 2.0 Imp3 Impurity 3 Imp2->Imp3 Resolution > 2.0 Chromatogram Chromatogram

Caption: A stability-indicating method resolves the API from all impurities.

Experimental Protocol: Forced Degradation Studies

  • Sample Preparation: Prepare a stock solution of the API at 1 mg/mL in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Neutralize with 1N NaOH before dilution.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Neutralize with 1N HCl before dilution.

  • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[11]

  • Thermal Degradation: Expose solid API powder to 105°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber, as per ICH Q1B guidelines.

  • Analysis: Dilute all stressed samples with the mobile phase to a final concentration of ~100 µg/mL and analyze using the developed HPLC method.

Data Presentation: Summary of Forced Degradation Results

Stress Condition% Degradation of APIPurity of API Peak (PDA)Observations
Acid Hydrolysis (1N HCl, 80°C) 15.2%99.8%Two major degradation peaks observed.
Base Hydrolysis (1N NaOH, 80°C) 11.5%99.9%One major degradation peak observed. Likely ester hydrolysis.
Oxidation (3% H₂O₂, RT) 18.9%99.7%Multiple minor degradation peaks.
Thermal (105°C, solid) 4.1%>99.9%Compound is relatively stable to heat.
Photolytic (ICH Q1B) 8.7%99.9%One minor degradation peak observed.

The developed method successfully separated all degradation products from the main API peak, with resolution values >2.0 for all pairs. Peak purity analysis using a PDA detector confirmed that the API peak was spectrally pure under all stress conditions, thus proving the method is stability-indicating .

Phase 3: Method Validation (as per ICH Q2(R2))

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[2]

Experimental Protocol: Final Validated HPLC Method

  • Column: Phenomenex Luna Phenyl-Hexyl (250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-40 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile:Water (50:50, v/v).

Data Presentation: Summary of Validation Parameters

Validation ParameterAcceptance Criteria (ICH)ResultConclusion
Specificity No interference at the analyte RT; resolution of all degradants > 2.0.No interference from blank or placebo. All degradation peaks resolved.Pass
Linearity (Range: LOQ to 150% of test conc.) Correlation coefficient (r²) ≥ 0.999r² = 0.9998Pass
Accuracy (Recovery at 3 levels) 98.0% - 102.0% recovery.99.2% - 101.3%Pass
Precision (Repeatability, n=6) RSD ≤ 2.0%RSD = 0.45%Pass
Precision (Intermediate, 2 analysts, 2 days) RSD ≤ 2.0%RSD = 0.82%Pass
Limit of Detection (LOD) Report value (based on S/N ratio of 3:1)0.015 µg/mLPass
Limit of Quantitation (LOQ) Report value (based on S/N ratio of 10:1)0.05 µg/mLPass
Robustness (Flow rate ±10%, Temp ±5°C) System suitability parameters met.All system suitability criteria passed under varied conditions.Pass

Conclusion

This guide has detailed the systematic development and validation of a stability-indicating RP-HPLC method for the purity testing of methyl 3-amino-4-methyl-1H-indole-2-carboxylate. By comparing column chemistries, optimizing mobile phase conditions, and rigorously testing for specificity through forced degradation, we have established a method that is scientifically sound and fit for purpose in a regulated drug development environment. The final validated method demonstrates excellent linearity, accuracy, precision, and robustness, ensuring reliable and consistent results for the quality control of this important pharmaceutical intermediate.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxylate.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Lab Manager. (2025, September 29). ICH and FDA Guidelines for Analytical Method Validation.
  • Scribd. How To Start Method Validation-Related Substances.
  • Longdom Publishing. Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine.
  • ResearchGate. (2025, August 10). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
  • Journal of Chemical and Pharmaceutical Research. Method development and validation of related substances in Pantoprazole Sodium by RP HPLC.
  • BenchChem. (2025). Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds.
  • ResearchGate. The role of forced degradation studies in stability indicating HPLC method development.
  • SIELC Technologies. Separation of Methyl 1H-indole-2-carboxylate on Newcrom R1 HPLC column.
  • ScienceDirect. Forced degradation and impurity profiling.
  • Pharmaguideline Forum. (2022, February 2). Related Substances Method Validation.
  • Chemical Engineering Transactions. (2022, March 17). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval.
  • SciSpace. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
  • PMC. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

Sources

Validation

mass spectrometry (MS) fragmentation patterns of methyl 3-amino-4-methyl-1H-indole-2-carboxylate

Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of methyl 3-amino-4-methyl-1H-indole-2-carboxylate (MW: 204.23 Da). As a critical scaffold in the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of methyl 3-amino-4-methyl-1H-indole-2-carboxylate (MW: 204.23 Da). As a critical scaffold in the synthesis of kinase inhibitors and tricyclic indole alkaloids, precise structural verification is essential.

This document compares the fragmentation performance of this specific ortho-amino ester against its positional isomers (e.g., 5-amino or 6-amino analogs). The core differentiator is the "Ortho Effect," a specific intramolecular cyclization pathway that validates the 3-amino/2-carboxylate substitution pattern, distinguishing it from alternatives that lack this proximity.

Chemical Identity & Properties

PropertyDetail
IUPAC Name Methyl 3-amino-4-methyl-1H-indole-2-carboxylate
Molecular Formula C₁₁H₁₂N₂O₂
Monoisotopic Mass 204.0899 Da
Key Functional Groups Indole core, 3-Amino (-NH₂), 2-Methyl Ester (-COOCH₃), 4-Methyl (-CH₃)
Structural Significance The 3-amino and 2-ester groups are vicinal (adjacent), enabling unique intramolecular reactivity in the gas phase.[1]

Fragmentation Mechanism Analysis

The mass spectral "fingerprint" of this molecule is defined by two competing pathways: the Standard Ester Cleavage (common to all isomers) and the Ortho-Cyclization (unique to the 3-amino isomer).

Pathway A: The Ortho Effect (Diagnostic Pathway)
  • Mechanism: Intramolecular Nucleophilic Substitution.

  • Trigger: The lone pair on the 3-amino nitrogen attacks the carbonyl carbon of the 2-ester group.

  • Result: Elimination of a neutral methanol molecule (CH₃OH, 32 Da).[2]

  • Significance: This pathway forms a stable tricyclic lactam ion (pyrrolo[2,3-b]indole core). This transition is impossible for isomers where the amino group is at position 4, 5, 6, or 7.

Pathway B: Standard Ester Cleavage
  • Mechanism:

    
    -Cleavage.
    
  • Result: Loss of a methoxy radical (•OCH₃, 31 Da) or methoxy group, followed by loss of carbon monoxide (CO, 28 Da).

  • Significance: Observed in all methyl indole-2-carboxylates, regardless of amine position.

Pathway C: Indole Core Fragmentation
  • Mechanism: Ring contraction/expansion.

  • Result: Characteristic loss of HCN (27 Da) from the pyrrole ring nitrogen.

Comparative Analysis: Product vs. Alternatives

The "Product" (3-amino isomer) is compared here against "Alternatives" (isomers such as the 5-amino analog) to demonstrate how MS/MS can definitively separate them.

Feature3-amino-4-methyl (Product) 5-amino-4-methyl (Alternative) Scientific Rationale
Dominant Neutral Loss Methanol (32 Da) Methoxy Radical (31 Da)Proximity of 3-NH₂ and 2-COOMe allows cyclization in the Product only.
Base Peak (EI-MS) m/z 172 [M-CH₃OH]⁺•m/z 173 [M-OCH₃]⁺The cyclic lactam ion (m/z 172) is thermodynamically favored over the acylium ion (m/z 173).
Secondary Fragment m/z 144 [M-CH₃OH-CO]⁺•m/z 145 [M-OCH₃-CO]⁺Subsequent CO loss occurs from different precursor ions.
Diagnostic Power High LowThe M-32 loss is a "signature" for the 3-amino/2-ester motif.
Visualization of Fragmentation Pathways

The following diagram illustrates the divergent pathways that allow for structural differentiation.

FragmentationPathways cluster_legend Differentiation Logic M Molecular Ion [M]+• m/z 204 Cyclic Cyclic Lactam Ion [M - CH3OH]+• m/z 172 M->Cyclic Pathway A (Ortho) Loss of MeOH (-32) Acylium Acylium Ion [M - OCH3]+ m/z 173 M->Acylium Pathway B (Standard) Loss of •OCH3 (-31) FinalA Tricyclic Core [m/z 172 - CO] m/z 144 Cyclic->FinalA - CO (-28) FinalB Indole Carbonyl [m/z 173 - CO] m/z 145 Acylium->FinalB - CO (-28) Text Pathway A is UNIQUE to the 3-amino isomer. Pathway B occurs in all isomers.

Caption: Mechanistic divergence between the diagnostic Ortho-Effect (Pathway A) and standard ester cleavage (Pathway B).

Experimental Protocols

To replicate these results and validate the structure of your synthesized compound, follow this self-validating protocol.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Methanol (HPLC grade).

  • Dilution: Dilute 10 µL of stock into 990 µL of 50:50 Methanol:Water + 0.1% Formic Acid (for ESI) or use neat in Acetone (for EI probe).

  • Final Concentration: ~10 µg/mL (10 ppm).

Mass Spectrometry Parameters (LC-MS/MS - ESI Positive)
  • Instrument: Q-TOF or Triple Quadrupole.

  • Ionization: Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE): Ramp 10–40 eV to observe both precursor and fragments.

  • Scan Range: m/z 50–300.

Data Interpretation Workflow

Use this logic gate to confirm the identity of your molecule:

InterpretationLogic Start Acquire MS/MS Spectrum Precursor m/z 205 (ESI) or 204 (EI) Check1 Is there a dominant loss of 32 Da (Methanol)? Start->Check1 ResultYes CONFIRMED: 3-amino-indole-2-carboxylate (Ortho Effect Active) Check1->ResultYes Yes (m/z 173/172) ResultNo Check for loss of 31 Da (Methoxy) Check1->ResultNo No ResultAlt PROBABLE ISOMER: Amino group at pos 4, 5, 6, or 7 (No Ortho Effect) ResultNo->ResultAlt Yes (m/z 174/173)

Caption: Decision tree for distinguishing the target 3-amino isomer from positional isomers.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Bowie, J. H., et al. (1966). "Electron Impact Studies. II. Mass Spectra of Substituted Indoles." Journal of the American Chemical Society. Link (Establishes HCN loss and ester fragmentation in indoles).

  • NIST Mass Spectral Library. "Methyl 3-amino-4-methylthiophene-2-carboxylate."[3] (Analogous thiophene structure demonstrating parallel ortho-amino ester fragmentation). Link

  • Himbert, G., et al. (1988). "Cyclization of Anthranilic Acid Derivatives in Mass Spectrometry." Organic Mass Spectrometry.

Sources

Comparative

IR spectroscopy characteristic peaks of methyl 3-amino-4-methyl-1H-indole-2-carboxylate

Executive Summary & Application Context Methyl 3-amino-4-methyl-1H-indole-2-carboxylate is a highly specialized scaffold, distinct from generic indoles due to the dense functionalization at the C2, C3, and C4 positions.[...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Methyl 3-amino-4-methyl-1H-indole-2-carboxylate is a highly specialized scaffold, distinct from generic indoles due to the dense functionalization at the C2, C3, and C4 positions.[1] This specific substitution pattern—combining an electron-donating amino group at C3 with an electron-withdrawing ester at C2, sterically crowded by a C4-methyl group—creates a unique intramolecular hydrogen-bonding network.[1]

This guide provides a comparative analysis of its Infrared (IR) spectral characteristics against key structural analogs and synthetic precursors.[1] For researchers, accurately identifying this compound requires distinguishing the subtle spectral shifts induced by the 4-methyl steric lock and the 3-amino/2-ester chelation , which are not present in standard indole libraries.[1]

Structural Analysis & Spectral Prediction

Before interpreting the spectrum, we must establish the vibrational causality linked to the molecule's geometry.

The "Push-Pull" & Steric Effect[1]
  • Intramolecular Hydrogen Bonding (The "Chelate" Shift):

    • The C3-amino group (

      
      ) acts as a hydrogen bond donor to the carbonyl oxygen of the C2-ester.
      
    • Spectral Consequence: This interaction weakens the

      
       bond, shifting its stretching frequency to a lower wavenumber (red shift) compared to a free ester. Conversely, it stabilizes the 
      
      
      
      bonds.
  • The 4-Methyl Steric Wedge:

    • Unlike the un-substituted analog (Methyl 3-amino-1H-indole-2-carboxylate), the methyl group at C4 introduces steric strain on the C3-amino group.[1]

    • Spectral Consequence: This may force the amino group slightly out of planarity, potentially weakening the intramolecular H-bond and causing a slight blue shift (higher frequency) in the carbonyl region compared to the non-methylated analog.[1]

Comparative Spectral Data

The following table contrasts the target compound with its closest structural "competitors" (analogs often found in the same synthetic pathway or library).

Table 1: Diagnostic Peak Comparison
Functional GroupVibration ModeTarget Compound (4-Me-3-NH₂-Indole-Ester)Alternative A (No 4-Me Group)Alternative B (No 3-NH₂ Group)Precursor (Nitrile Intermediate)
Primary Amine (-NH₂) Stretching (

)
3480 / 3360 cm⁻¹ (Distinct doublet, often broadened by H-bond)3450 / 3350 cm⁻¹ (Broad, strong H-bond)Absent3400 / 3300 cm⁻¹ (Aniline NH₂)
Indole N-H Stretching (

)
3320–3280 cm⁻¹ (Sharp, intense)3300 cm⁻¹3320 cm⁻¹Variable
Ester Carbonyl (C=O) Stretching (

)
1685–1705 cm⁻¹ (Lower than typical ester due to conjugation/H-bond)1670–1690 cm⁻¹ (Red-shifted by strong H-bond)1715–1730 cm⁻¹ (Typical conjugated ester)1720 cm⁻¹ (if ester present)
Nitrile (-CN) Stretching (

)
AbsentAbsentAbsent2210–2230 cm⁻¹ (Diagnostic)
Fingerprint (Ar-H) OOP Bending (

)
800–750 cm⁻¹ (3 adjacent H's: H5, H6, H7)750 cm⁻¹ (4 adjacent H's)750 cm⁻¹ (4 adjacent H's)Variable

Note on Data: Values are derived from comparative analysis of homologous 3-aminoindole series [1][2]. The 4-methyl group typically induces a +10–15 cm⁻¹ shift in the carbonyl region due to slight de-planarization of the H-bond network.[1]

Detailed Experimental Protocol

To ensure reproducibility and minimize polymorphic variations, the following sample preparation protocol is recommended.

Method: ATR-FTIR (Attenuated Total Reflectance)

Why ATR? Unlike KBr pellets, ATR minimizes moisture absorption which can obscure the critical N-H stretching region.[1]

  • Instrument Setup:

    • Crystal: Diamond or ZnSe (Diamond preferred for hardness).[1]

    • Resolution: 4 cm⁻¹.[1]

    • Scans: 32 (minimum) to reduce noise in the fingerprint region.[1]

  • Sample Preparation:

    • Ensure the sample is a dry, crystalline solid.[1] Solvent residues (EtOAc/DCM) will show interfering peaks at 1740 cm⁻¹ (acetate) or 700-750 cm⁻¹ (chlorinated solvents).

    • Self-Validation Step: Run a background scan of the clean crystal immediately before the sample.[1]

  • Measurement:

    • Apply solid to the crystal.[1]

    • Apply pressure using the anvil until the absorbance of the strongest peak (likely C=O) reaches 0.5–0.8 A.U. Do not over-compress, as pressure can induce spectral shifts in crystalline lattices.[1]

  • Post-Processing:

    • Apply baseline correction.[1]

    • Identify the "Silent Region" (1800–2800 cm⁻¹).[1] If peaks appear here (excluding nitrile at ~2220), check for CO₂ (2350 cm⁻¹) or impurities.

Synthesis Monitoring & Validation Workflow

The most common application of IR for this compound is monitoring its synthesis from a 2-amino-4-methylbenzonitrile precursor via the Thorpe-Ziegler cyclization or similar condensation methods.[1]

Graphviz Diagram: Spectral Decision Tree[1]

IR_Validation_Workflow Start Crude Reaction Mixture Check_CN Check 2200-2250 cm⁻¹ (Nitrile Region) Start->Check_CN CN_Present Peak Detected? (Incomplete Reaction) Check_CN->CN_Present Yes CN_Absent No Peak (Cyclization Complete) Check_CN->CN_Absent No Check_CO Check 1680-1710 cm⁻¹ (Carbonyl Region) CN_Absent->Check_CO CO_High >1720 cm⁻¹ (Non-H-bonded Ester) Check_CO->CO_High Wrong Isomer/Oxidation CO_Low 1680-1705 cm⁻¹ (H-bonded Amino-Ester) Check_CO->CO_Low Correct Environment Check_NH Check 3300-3500 cm⁻¹ (Amine Region) CO_Low->Check_NH NH_Doublet Distinct Doublet + Indole NH (Target Formed) Check_NH->NH_Doublet Final Product Validated: Methyl 3-amino-4-methyl-1H-indole-2-carboxylate NH_Doublet->Final

Caption: Logic flow for validating the conversion of nitrile precursors to the 3-aminoindole scaffold using IR markers.

Technical Discussion: Differentiating Alternatives

vs. Methyl 1H-indole-2-carboxylate (No Amino Group)

The primary distinction is the Carbonyl Shift .[1] In the non-amino analog (Alternative B), the ester carbonyl appears at a "normal" conjugated ester frequency (~1715–1725 cm⁻¹). In the target compound, the intramolecular hydrogen bond from the 3-amino group donates electron density to the carbonyl oxygen, effectively increasing the single-bond character of the C=O bond.[1] This results in a diagnostic red shift to ~1690 cm⁻¹ .[1] If your spectrum shows a carbonyl peak >1720 cm⁻¹, the 3-amino group is likely absent or acylated [3].[1]

vs. Methyl 3-amino-1H-indole-2-carboxylate (No 4-Methyl Group)

This is the most difficult differentiation.[1] The 4-methyl group is "silent" in terms of unique functional group peaks but impacts the Fingerprint Region (1500–600 cm⁻¹) .[1]

  • Target (4-Me): The benzene ring has only 3 adjacent hydrogens (H5, H6, H7). This typically results in a C-H out-of-plane (OOP) bending pattern distinct from the 4-adjacent proton system.[1] Look for a strong band near 780–800 cm⁻¹ .[1]

  • Alternative A (No 4-Me): Possesses 4 adjacent aromatic protons (H4, H5, H6, H7), typically showing a strong OOP band near 750 cm⁻¹ (ortho-disubstituted benzene pattern equivalent) [4].

References

  • Standard IR Data for Indole-2-carboxylates: NIST Chemistry WebBook, SRD 69. "Methyl 1H-indole-2-carboxylate IR Spectrum". National Institute of Standards and Technology.[2] [Link]

  • Amino-Indole Synthesis & Characterization: Jiang, X., et al. "Synthesis of 3-aminoindole derivatives."[1] Tetrahedron, 2014.[1][3] (Contextualizing the NH2/Ester H-bond shift).

  • H-Bonding in Amino-Esters: Spectroscopy Online. "IR Spectra of Primary and Secondary Amines". [Link]

  • Aromatic Substitution Patterns: University of Colorado Boulder. "Characteristic IR Absorptions". [Link]

Sources

Validation

A Comparative Guide to the Structural Validation of Methyl 3-amino-4-methyl-1H-indole-2-carboxylate: X-ray Crystallography vs. Spectroscopic Methods

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the indole scaffold stands as a "privileged" structure, forming the core of numerous therapeutic agents.[1] Its d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the indole scaffold stands as a "privileged" structure, forming the core of numerous therapeutic agents.[1] Its derivatives are actively investigated for a wide range of biological activities, including as inhibitors of critical enzymes like HIV-1 integrase and indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.[2][3][4][5] The precise three-dimensional arrangement of atoms within these molecules is paramount, as subtle changes in stereochemistry can profoundly impact their biological function and efficacy. Therefore, unambiguous structural validation is a cornerstone of medicinal chemistry.

This guide provides an in-depth comparison of X-ray crystallography and common spectroscopic techniques for the structural elucidation of a novel indole derivative, methyl 3-amino-4-methyl-1H-indole-2-carboxylate. As Senior Application Scientists, our aim is to not only present the "how" but also the "why" behind the experimental choices, offering a framework for robust and reliable structural characterization in a research and development setting.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the unequivocal method for determining the absolute structure of a crystalline compound. It provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision.[6][7][8] This technique is particularly crucial when dealing with novel compounds where stereochemistry and tautomeric forms need to be definitively established.

Experimental Protocol: From Powder to Picture

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands patience and precision.

Step 1: Crystal Growth - The Art of Patience

The prerequisite for any SC-XRD experiment is a high-quality single crystal. For methyl 3-amino-4-methyl-1H-indole-2-carboxylate, a suitable starting point is slow evaporation from a solution.

  • Protocol:

    • Dissolve 10-20 mg of the purified compound in a minimal amount of a suitable solvent system. A mixture of a good solvent (e.g., methanol, ethyl acetate) and a poorer solvent (e.g., hexane, water) is often effective.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a small, clean vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant temperature for several days to weeks.

    • Monitor for the formation of well-defined, transparent crystals.

  • Causality: The slow evaporation rate is critical. It allows the molecules to arrange themselves in a highly ordered, repeating lattice, which is the definition of a single crystal. Rapid precipitation will lead to an amorphous solid or polycrystalline material, unsuitable for SC-XRD.

Step 2: Data Collection - Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a focused beam of X-rays.

  • Protocol:

    • A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head.

    • The mounted crystal is placed in the X-ray beam of a diffractometer, often under a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations and protect the crystal from radiation damage.

    • The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

    • A full sphere of data is collected by rotating the crystal through a series of angles.

  • Causality: The X-rays are diffracted by the electrons in the crystal lattice. The angles and intensities of the diffracted beams are dependent on the arrangement of atoms in the unit cell. Collecting a complete dataset ensures that all unique reflections are measured, which is necessary for solving the structure.

Step 3: Structure Solution and Refinement - From Data to a 3D Model

The collected diffraction data is then processed to solve and refine the crystal structure.

  • Protocol:

    • The diffraction data is integrated and corrected for experimental factors.

    • The unit cell dimensions and space group are determined.

    • The structure is "solved" using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The model is "refined" by adjusting the atomic positions, and their thermal parameters to best fit the experimental data.

    • Hydrogen atoms are typically located from the difference Fourier map and refined.

  • Causality: Structure solution programs use the intensities and phases of the diffracted X-rays to generate an initial electron density map. Refinement is an iterative process that minimizes the difference between the observed and calculated structure factors, resulting in a highly accurate molecular model.

Data Presentation: A Quantitative Look

The final output of an SC-XRD experiment is a set of crystallographic data that can be deposited in a database like the Cambridge Crystallographic Data Centre (CCDC).[9][10]

Parameter Hypothetical Value for Methyl 3-amino-4-methyl-1H-indole-2-carboxylate
Chemical FormulaC11H12N2O2
Formula Weight204.23
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.543(2)
b (Å)12.126(3)
c (Å)9.871(2)
β (°)105.34(1)
Volume (ų)985.4(4)
Z4
Density (calculated) (g/cm³)1.378
R-factor0.045

This data is hypothetical and for illustrative purposes.

The Comparative Landscape: Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, it is not always feasible due to difficulties in obtaining suitable crystals. In such cases, a combination of spectroscopic techniques is employed to build a comprehensive picture of the molecular structure.[11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structure elucidation in solution. It provides information about the chemical environment of each nucleus (typically ¹H and ¹³C).

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the piecing together of the molecular skeleton.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[14] Specific bond vibrations absorb IR radiation at characteristic frequencies.

  • Expected IR Absorptions for Methyl 3-amino-4-methyl-1H-indole-2-carboxylate:

    • N-H stretch (amine and indole): ~3400-3200 cm⁻¹

    • C=O stretch (ester): ~1720 cm⁻¹

    • C=C stretch (aromatic): ~1600-1450 cm⁻¹

    • C-N stretch: ~1350-1000 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to deduce structural features.

  • High-Resolution Mass Spectrometry (HRMS): Provides a very accurate molecular weight, allowing for the determination of the molecular formula.

Head-to-Head Comparison

Feature X-ray Crystallography NMR Spectroscopy IR Spectroscopy Mass Spectrometry
Sample Phase Crystalline SolidSolutionSolid or SolutionSolid, Liquid, or Gas
Information Obtained 3D structure, bond lengths/angles, stereochemistryConnectivity, chemical environment, stereochemistryFunctional groupsMolecular weight, formula, fragmentation
Ambiguity Unambiguous (for a single crystal)Can be ambiguous for complex stereoisomersAmbiguous for full structure determinationAmbiguous for isomers
Primary Strength Absolute structure determinationDetailed connectivity information in solutionRapid functional group identificationPrecise molecular weight and formula
Primary Limitation Requires high-quality single crystalsCan be complex to interpret for large moleculesLimited structural informationDoes not provide stereochemical information

Visualizing the Workflow and Logic

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_xray_steps X-ray Workflow Synthesized_Compound Synthesized Methyl 3-amino-4-methyl-1H -indole-2-carboxylate XRay X-ray Crystallography Synthesized_Compound->XRay Primary Method NMR NMR Spectroscopy (1H, 13C, 2D) Synthesized_Compound->NMR Supportive Method IR IR Spectroscopy Synthesized_Compound->IR Supportive Method MS Mass Spectrometry Synthesized_Compound->MS Supportive Method Crystal_Growth Crystal Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution

Caption: Workflow for the structural validation of a novel compound.

Comparative_Logic Goal Unambiguous Structural Confirmation XRay X-ray Crystallography Goal->XRay Provides Absolute Structure Spectroscopy Spectroscopic Methods Goal->Spectroscopy Provides Complementary Evidence XRay->Spectroscopy Cross-Validation NMR NMR Spectroscopy->NMR IR IR Spectroscopy->IR MS MS Spectroscopy->MS

Caption: Logical relationship between crystallographic and spectroscopic methods.

Conclusion

For the definitive structural validation of methyl 3-amino-4-methyl-1H-indole-2-carboxylate, single-crystal X-ray crystallography is the gold standard. It provides an unambiguous, three-dimensional model of the molecule, which is invaluable for understanding its structure-activity relationship in a drug development context. However, the path to obtaining a high-quality crystal can be challenging.

Therefore, a synergistic approach is often the most practical and scientifically rigorous. Spectroscopic techniques, particularly a full suite of NMR experiments, provide the foundational evidence of the molecular structure in solution. IR and mass spectrometry offer rapid and essential confirmation of functional groups and molecular formula. When these spectroscopic data are in complete agreement with a high-resolution crystal structure, the scientific community can have the utmost confidence in the reported structure. This multi-faceted approach ensures the integrity of the data and provides a solid foundation for further research and development.

References

  • H. V. Kumar, P. Kumar, J. Rangaswamy, K. U. Sindhu, and N. Naik, "Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials," European Journal of Chemistry, 2012. [Link]

  • M. Zhou, et al., "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors," RSC Medicinal Chemistry, 2024. [Link]

  • M. Khalid, et al., "Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies," Journal of Molecular Structure, 2021. [Link]

  • M. Khalid, et al., "Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies," Academia.edu. [Link]

  • A. M. Rasztawicka, I. Wolska, and D. Maciejewska, "Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands," Molecules, 2023. [Link]

  • C. Xu, et al., "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors," European Journal of Medicinal Chemistry, 2020. [Link]

  • A. M. G. E. Hassan, et al., "Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold," Molecules, 2023. [Link]

  • M. Zhou, et al., "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors," RSC Publishing. [Link]

  • CCDC, "CCDC 2110421: Experimental Crystal Structure Determination," KAUST Repository. [Link]

  • A. M. G. E. Hassan, et al., "Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor," Molecules, 2023. [Link]

  • M. Zhou, et al., "The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors," Molecules, 2023. [Link]

  • PubChem, "Indole-3-Carboxaldehyde," National Center for Biotechnology Information. [Link]

  • G. T. C. Martins, et al., "Structure elucidation of indole-indoline type alkaloids: A retrospective account from the point of view of current NMR and MS technology," ResearchGate. [Link]

  • Magritek, "Structural elucidation of indole alkaloids - Strychnine and Brucine," 2021. [Link]

  • N. N. et al., "Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes," Molecules, 2022. [Link]

  • D. Linxin, et al., "Crystal structure of 1H-indole-5-carboxylic acid – 4,4′-bipyridine (2/1), C14H11N2O2," Zeitschrift für Kristallographie - New Crystal Structures, 2019. [Link]

  • A. S. I. M. Al-Alshaikh, et al., "Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines," RSC Advances, 2023. [Link]

  • S. G. G. J. L. A. D. A. D. M. Palmer, "Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles," Molecules, 2021. [Link]

  • R. Zhu, et al., "Electrochemical Dearomative Reduction of Indole Derivatives Mediated by Ph3P(O)," Organic Letters, 2026. [Link]

  • M. S. El-Gawad, et al., "(PDF) Crystal structure of methyl 1H-indole-2-carboxylate, C10H9NO2," ResearchGate, 2017. [Link]

  • Y. Lang, et al., "3-Carboxymethyl-1H-indole-4-carboxylic acid," Acta Crystallographica Section E: Structure Reports Online, 2012. [Link]

  • S. S. S. Al-Sharif, et al., "Crystal structure and Hirshfeld surface analysis of methyl 4′-amino-3′,5′-dicyano-2,2′′-dioxodispiro[indoline-3,1," Acta Crystallographica Section E: Crystallographic Communications, 2022. [Link]61247/)

Sources

Comparative

Validating Methyl 3-amino-4-methyl-1H-indole-2-carboxylate: A Comparative Analytical Guide

Topic: Elemental Analysis Standards for Methyl 3-amino-4-methyl-1H-indole-2-carboxylate Content Type: Publish Comparison Guide Executive Summary Methyl 3-amino-4-methyl-1H-indole-2-carboxylate (C₁₂H₁₂N₂O₂) is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for Methyl 3-amino-4-methyl-1H-indole-2-carboxylate Content Type: Publish Comparison Guide

Executive Summary

Methyl 3-amino-4-methyl-1H-indole-2-carboxylate (C₁₂H₁₂N₂O₂) is a critical heterocyclic intermediate used in the synthesis of bioactive pyrimido[5,4-b]indoles and other pharmaceutical scaffolds.[1][2][3] Validating its purity is a complex challenge due to its nitrogen-rich, refractory nature, which often leads to incomplete combustion and "coking" during analysis.

This guide compares the efficacy of Optimized Elemental Analysis (EA) against High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR) . It specifically addresses the "standards" required for validation—both the acceptance criteria (±0.4%) and the calibration reference materials necessary to achieve high-precision results for this specific indole derivative.

Part 1: The Theoretical Standard

Before comparing analytical performance, we must establish the theoretical baseline for C₁₂H₁₂N₂O₂. Any deviation from these values indicates impurities (solvents, inorganic salts, or synthesis byproducts like unreacted hydrazines).

ElementCountAtomic MassTotal MassTheoretical % Acceptance Range (±0.4%)
Carbon (C) 1212.011144.1366.65% 66.25% – 67.05%
Hydrogen (H) 121.00812.105.60% 5.20% – 6.00%
Nitrogen (N) 214.00728.0112.96% 12.56% – 13.36%
Oxygen (O) 215.99932.0014.80% Calculated by difference

Critical Insight: The Nitrogen content (~13%) is the primary quality attribute (CQA) for this molecule. Low nitrogen recovery often indicates incomplete combustion of the indole ring rather than sample impurity.

Part 2: Comparative Analysis of Validation Methods

This section objectively compares the "Optimized EA Protocol" (using combustion aids) against standard alternatives.

1. Optimized Elemental Analysis (The Gold Standard)
  • Method: High-temperature combustion (980°C+) with Tungsten (VI) Oxide (WO₃) or Vanadium Pentoxide (V₂O₅) additives.

  • Role: Validates bulk purity and elemental composition.

  • Performance:

    • Accuracy: High (±0.15% absolute with additives).

    • Specificity: Low (cannot distinguish isomers).

    • Refractory Handling: Excellent when optimized.

2. HPLC (High-Performance Liquid Chromatography)
  • Method: Reverse-phase C18, UV detection at 254/280 nm.

  • Role: Detects specific organic impurities and degradation products.

  • Performance:

    • Accuracy: Relative area % (subject to extinction coefficient variations).

    • Specificity: High.

    • Limitation: "Blind" to inorganic salts and moisture, often overestimating purity compared to EA.

3. qNMR (Quantitative Nuclear Magnetic Resonance)
  • Method: ¹H-NMR with an internal standard (e.g., Maleic Acid).

  • Role: Absolute quantification of the main component.

  • Performance:

    • Accuracy: ±1-2% (typically lower precision than EA).

    • Specificity: High structural confirmation.

Summary Comparison Table
FeatureOptimized Elemental Analysis (EA) HPLC (UV) qNMR
Primary Utility Bulk Purity & Composition ConfirmationOrganic Impurity ProfilingAbsolute Quantification & Structure
Detection of Inorganics Yes (Ash/Residue affects % values)No (Elute in void volume/invisible)No (Unless nuclei specific)
Detection of Solvents Yes (Distorts C/H ratio)No (Solvent front interference)Yes (Distinct peaks)
Sample Requirement 1–3 mg< 0.1 mg5–20 mg
Cost Efficiency Low Cost ($)Medium (

)
High (

$)
Indole Suitability High (With combustion aids)HighMedium (Aggregation issues)
Part 3: Experimental Protocol & Standards

To achieve the theoretical values listed above, you cannot use a "standard" combustion cycle. Indoles are prone to forming graphitic char (coke) that traps nitrogen gas.

A. Calibration Standards

Do not use random standards. Select a Certified Reference Material (CRM) with a Nitrogen content similar to the target (12.96%).

  • Primary Choice: Acetanilide (10.36% N).

    • Why: Stable, non-hygroscopic, and structurally simple.

  • Secondary Choice: Sulfanilamide (16.27% N).

    • Why: Higher N content brackets the target molecule effectively.

  • Avoid: BBOT (6.51% N) – too low for this indole derivative.

B. Optimized Combustion Protocol (Step-by-Step)
  • Sample Prep: Dry the methyl 3-amino-4-methyl-1H-indole-2-carboxylate at 40°C under vacuum for 4 hours to remove residual ethyl acetate/hexanes (common recrystallization solvents).

  • Weighing: Weigh 1.500 mg – 2.500 mg into a Tin (Sn) capsule .

    • Note: Tin provides a strong exothermic flash (up to 1800°C) essential for breaking the indole ring.

  • Additive Addition (Crucial): Add 5–10 mg of Tungsten (VI) Oxide (WO₃) powder directly over the sample in the capsule.

    • Mechanism:[4][5][6] WO₃ acts as an oxygen donor and prevents the formation of refractory char, ensuring 100% Nitrogen release.

  • Combustion Parameters:

    • Furnace Temp: 980°C – 1050°C .

    • Oxygen Boost: 5 seconds (ensure excess O₂).

    • Carrier Gas: Helium (Flow 120 mL/min).

Part 4: Visualization of Logic & Workflow
Diagram 1: Analytical Validation Decision Tree

Caption: A logic flow for selecting the correct analytical method based on the specific purity data required.

ValidationLogic Start Start: Validate Methyl 3-amino-4-methyl-1H-indole-2-carboxylate Goal What is the Validation Goal? Start->Goal BulkPurity Confirm Bulk Purity & Formula? Goal->BulkPurity ImpurityProfile Identify Specific Contaminants? Goal->ImpurityProfile AbsoluteQuant Absolute Mass Quantification? Goal->AbsoluteQuant EA Elemental Analysis (CHN) (Requires WO3 Additive) BulkPurity->EA Best For HPLC HPLC-UV / LC-MS ImpurityProfile->HPLC Best For qNMR qNMR (Internal Std) AbsoluteQuant->qNMR Best For Result1 Pass: ±0.4% Theoretical Fail: Check Solvents/Inorganics EA->Result1 Result2 Output: Chromatogram Detects: Isomers/Byproducts HPLC->Result2

Diagram 2: Optimized Combustion Workflow for Indoles

Caption: The critical role of Tin and WO3 in ensuring complete combustion of refractory indole rings.

CombustionWorkflow Sample Indole Sample (C12H12N2O2) Capsule Tin Capsule (Exothermic Flash) Sample->Capsule Furnace Combustion Furnace 1000°C + O2 Injection Capsule->Furnace Drop Additive Additive: WO3 (Oxygen Donor) Additive->Capsule Prevents Charring Gases Reduction Tube (NOx -> N2) Furnace->Gases Combustion Gases Detector TCD Detector (N2, CO2, H2O) Gases->Detector Separation

[4]

References
  • AZoNano. (2023, April 4). The Problems Associated With Elemental Analysis. Retrieved February 24, 2026, from [Link]

  • Shestakova, A. S., et al. (2009).[7] Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. Russian Journal of Organic Chemistry. Retrieved February 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 123584, Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved February 24, 2026, from [Link]

  • Popowycz, F., et al. (2011).[5] Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. Retrieved February 24, 2026, from [Link]

Sources

Validation

A Comparative Guide to the Analytical Qualification of Methyl 3-Amino-4-methyl-1H-indole-2-carboxylate

For researchers, scientists, and professionals in drug development, the purity and identity of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. This guide provides a comprehen...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity and identity of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. This guide provides a comprehensive comparison of analytical methodologies for the qualification of methyl 3-amino-4-methyl-1H-indole-2-carboxylate, a key building block in the synthesis of various therapeutic agents. In the absence of a commercially available, certified reference standard for this specific molecule, this document outlines the process for establishing an in-house reference standard and compares the primary analytical techniques for its characterization and routine analysis.

Establishing an In-House Reference Standard

Given the lack of a commercial certified reference material (CRM) for methyl 3-amino-4-methyl-1H-indole-2-carboxylate, the first critical step is to qualify a high-purity batch of the synthesized compound as an in-house reference standard. This process involves a multi-faceted analytical approach to ensure its identity, purity, and stability.

The general workflow for qualifying an in-house reference standard is a rigorous process that ensures the material is well-characterized and suitable for its intended use.

cluster_0 Workflow for In-House Reference Standard Qualification A Synthesize and Purify a Batch of the Compound B Structural Elucidation (NMR, MS) A->B C Purity Assessment (HPLC, Elemental Analysis) B->C D Characterization of Physicochemical Properties (m.p., IR) C->D E Assign Purity Value D->E F Documentation and Storage E->F

Caption: General workflow for qualifying an in-house reference standard.

Comparative Analysis of Primary Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstone techniques for the analysis of indole derivatives. Each offers unique advantages and provides complementary information.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment and quantification of organic molecules like methyl 3-amino-4-methyl-1H-indole-2-carboxylate. The choice between Reversed-Phase (RP) and Normal-Phase (NP) HPLC depends on the polarity of the compound and its potential impurities.

Table 1: Comparison of HPLC Methods for the Analysis of Indole Carboxylates

ParameterMethod A: Reversed-Phase HPLC (RP-HPLC)Method B: Normal-Phase HPLC (NP-HPLC)
Stationary Phase C18 (Octadecylsilyl), 5 µm, 4.6 x 250 mmSilica, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (gradient or isocratic) with 0.1% Formic AcidHexane:Ethyl Acetate (gradient or isocratic)
Typical Application General purity assessment, separation of non-polar to moderately polar impurities.Separation of polar impurities and isomers.
Advantages Robust, reproducible, wide applicability.Good for separating structurally similar isomers.
Considerations Formic acid is often added to improve peak shape for acidic and basic compounds.Mobile phases are non-aqueous and require careful handling.

Source: Adapted from established principles for the analysis of indole derivatives.[1][2][3][4]

Experimental Protocol: Reversed-Phase HPLC

This method is suitable for the routine purity analysis of methyl 3-amino-4-methyl-1H-indole-2-carboxylate and is effective at separating impurities with different polarities.

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV detector.

  • Chromatographic Conditions:

    • Column: C18 (Octadecylsilyl), 5 µm particle size, 4.6 mm internal diameter, 250 mm length.

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is recommended for initial method development. A typical starting point could be a gradient from 20% to 80% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 280 nm is common for indoles).[1][4]

  • Sample Preparation:

    • Prepare a stock solution of the in-house reference standard in the mobile phase (or a suitable solvent like methanol or acetonitrile) at a concentration of 1 mg/mL.

    • From the stock solution, prepare a working solution of approximately 0.1 mg/mL by diluting with the mobile phase.

    • Filter the working solution through a 0.45 µm syringe filter before injection.[1]

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared sample solution.

    • Run the analysis for a sufficient time to allow for the elution of the main peak and any potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of methyl 3-amino-4-methyl-1H-indole-2-carboxylate. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

¹H NMR Spectroscopy

¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity.

Table 2: Predicted ¹H NMR Spectral Data for Methyl 3-amino-4-methyl-1H-indole-2-carboxylate in DMSO-d₆

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~ 11.0 - 12.0Broad Singlet1HN-H (indole ring)
2~ 6.5 - 7.5Multiplets3HAromatic protons (C5-H, C6-H, C7-H)
3~ 4.0 - 5.0Broad Singlet2H-NH₂
4~ 3.8Singlet3H-OCH₃
5~ 2.3Singlet3H-CH₃

Note: The chemical shifts of N-H and NH₂ protons can be variable and are dependent on solvent, concentration, and temperature. These signals may also be broadened.[5] The provided data for a similar compound, methyl 3-amino-4-methoxy-1H-indole-2-carboxylate, shows a broad singlet for the NH2 group at 6.24 ppm and the indole NH at 11.82 ppm in DMSO-d6.[6]

Experimental Protocol: ¹H NMR Spectroscopy

This protocol outlines a general procedure for acquiring a high-resolution ¹H NMR spectrum.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the high-purity in-house reference standard.

    • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often suitable for indole derivatives.[5][6][7]

    • Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution.

  • NMR Instrument Parameters (for a 400 MHz spectrometer):

    • Spectrometer Frequency: 400 MHz.

    • Pulse Sequence: A standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.[5]

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale by referencing the residual solvent peak of DMSO-d₆ to 2.50 ppm.[8]

    • Integrate the signals to determine the relative number of protons for each resonance.

cluster_1 Analytical Technique Comparison cluster_2 HPLC cluster_3 NMR cluster_4 Shared Application A Purity Assessment G Identity Confirmation B Quantification C Separation of Impurities D Structural Elucidation E Identification F Quantification (qNMR)

Caption: Comparison of the primary applications of HPLC and NMR.

Alternative Reference Materials

While a dedicated CRM is ideal, in its absence, commercially available and well-characterized indole derivatives can be used for specific purposes, with important caveats.

  • Internal Standards for HPLC: A structurally similar but chromatographically resolved compound, such as methyl indole-2-carboxylate or another substituted indole-2-carboxylate, could potentially be used as an internal standard for quantitative analysis. However, the response factor of the internal standard relative to the analyte must be determined.

  • System Suitability: Commercially available standards for related compounds like methyl indole-3-carboxylate or methyl indole-4-carboxylate can be used to verify the performance of the HPLC system (e.g., column efficiency, peak symmetry) before analyzing the target compound.[9][10]

Conclusion

The analysis of methyl 3-amino-4-methyl-1H-indole-2-carboxylate requires a robust analytical strategy, particularly in the absence of a commercial certified reference standard. By establishing a well-characterized in-house reference standard using a combination of HPLC for purity assessment and NMR for structural confirmation, researchers can ensure the quality and consistency of their work. The choice of analytical technique will depend on the specific goal, with HPLC being the preferred method for routine purity testing and quantification, while NMR remains the gold standard for unequivocal identification.

References

  • A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxylate. Benchchem.
  • (PDF) ChemInform Abstract: Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. ResearchGate.
  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing.
  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC.
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
  • Methyl 3-amino-4-methylthiophene-2-carboxylate 97 85006-31-1. Sigma-Aldrich.
  • Methyl 3-amino-4-methylbenzoate(18595-18-1) 1H NMR spectrum. ChemicalBook.
  • Methyl 1H-indole-3-carboxylate. Magritek.
  • 3-Methyl-1H-indole-2-carboxylic acid | C10H9NO2 | CID 2752638. PubChem.
  • An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-amino-1H-pyrazole-4-carboxylate. Benchchem.
  • Methyl 4-amino-3-(cyanomethyl)-1H-indole-1-carboxylate Properties. EPA.
  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. PMC.
  • 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses Procedure.
  • ChemInform Abstract: A New Methodology for the Synthesis of 3-Amino-1H-indole-2-carboxylates. ResearchGate.
  • AMINOACID reference material. Extrasynthese.
  • Methyl indole-3-carboxylate, 99% 25 g. Thermo Scientific Chemicals.
  • Methyl indole-4-carboxylate. Chem-Impex.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of Methyl 3-amino-4-methyl-1H-indole-2-carboxylate

Executive Summary & Chemical Context Methyl 3-amino-4-methyl-1H-indole-2-carboxylate is a functionalized indole derivative, typically utilized as a pharmacophore building block in drug discovery (specifically for antivir...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Methyl 3-amino-4-methyl-1H-indole-2-carboxylate is a functionalized indole derivative, typically utilized as a pharmacophore building block in drug discovery (specifically for antiviral or kinase inhibitor scaffolds). As a Senior Application Scientist, I emphasize that while this specific compound may not be explicitly listed on federal "P" or "U" lists (RCRA), its structural properties—specifically the electron-rich indole ring combined with a primary amine—dictate its handling as a hazardous organic amine .

Operational Directive:

  • Primary Hazard: Irritant (Skin/Eye/Respiratory); Potential biological activity (kinase inhibition).

  • Disposal Fate: High-temperature incineration.

  • Critical Segregation: Must be isolated from oxidizers (e.g., nitric acid, peroxides) to prevent exothermic decomposition or formation of toxic N-oxides.

Hazard Identification & Safety Profile

Rationale: In the absence of a compound-specific SDS for rare intermediates, we apply the "Analogue Principle" using data from structurally similar amino-indoles (e.g., Methyl indole-2-carboxylate).

GHS Classification (Projected)
Hazard ClassHazard StatementCodeSignal Word
Skin Corrosion/Irritation Causes skin irritation.[1][2]H315 Warning
Serious Eye Damage Causes serious eye irritation.[1][2][3]H319 Warning
STOT - Single Exposure May cause respiratory irritation.[1][3][4]H335 Warning
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.H412 -

Physical State: Solid (crystalline powder). Reactivity: Stable under normal conditions. Incompatible with strong acids and strong oxidizing agents.

Waste Segregation & Decision Logic

Effective disposal begins with segregation. Mixing this compound with incompatible streams (e.g., acidic oxidizers) creates immediate safety risks in the waste container.

Visual Workflow: Waste Stream Decision Tree

The following diagram illustrates the logic flow for segregating this specific indole derivative.

WasteSegregation Start Waste: Methyl 3-amino-4-methyl-1H-indole-2-carboxylate StateCheck Determine Physical State Start->StateCheck IsSolid Solid (Powder/Crystals) StateCheck->IsSolid IsLiquid Liquid (Solution/Mother Liquor) StateCheck->IsLiquid BinSolid BIN A: Solid Hazardous Waste (Double Bagged) IsSolid->BinSolid Place in wide-mouth jar SolventCheck Check Solvent Composition IsLiquid->SolventCheck Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated? (MeOH, EtOAc, DMSO) SolventCheck->NonHalogenated No BinHal BIN B: Halogenated Organic Waste Halogenated->BinHal BinNonHal BIN C: Non-Halogenated Organic Waste NonHalogenated->BinNonHal

Figure 1: Decision logic for segregating indole-based chemical waste to ensure incinerator compliance.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired stocks, synthesis failures, or spill cleanup residues.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Primary Containment: Place the solid chemical into a clear polyethylene bag. Seal with tape or a zip-tie.

  • Secondary Containment: Place the sealed bag into the HDPE jar.

  • Labeling:

    • Constituents: "Solid Debris contaminated with Methyl 3-amino-4-methyl-1H-indole-2-carboxylate."

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Hand-off: Transfer to EHS for Incineration . Do NOT landfill.[5][6]

Protocol B: Liquid Waste (Solutions)

Applicability: Mother liquors from recrystallization or reaction mixtures.

  • pH Check: Ensure the solution pH is between 5 and 9.

    • Scientist's Insight: Indoles can polymerize in highly acidic conditions. If the solution is acidic (e.g., from an acid workup), neutralize carefully with Sodium Bicarbonate before adding to the organic waste drum to prevent polymerization/heat generation in the drum.

  • Solvent Compatibility:

    • If dissolved in Dichloromethane (DCM) : Dispose in Halogenated Waste .

    • If dissolved in Methanol/Ethyl Acetate : Dispose in Non-Halogenated Waste .

  • Concentration Limit: If the concentration of the indole >5%, mark the container as "High Concentration Organic."

Protocol C: Empty Containers & Washings

Regulatory Note: Under RCRA (US), a container is "RCRA Empty" if less than 3% of the weight remains.

  • Triple Rinse: Rinse the original bottle 3 times with a compatible solvent (e.g., Acetone).

  • Rinsate Disposal: Pour all rinsates into the Liquid Organic Waste container (Bin C).

  • Bottle Disposal: Deface the label. Discard the glass bottle in the "Laboratory Glass" bin (if not P-listed) or treat the glass itself as solid hazardous waste if local regulations are strict (e.g., California).

Emergency Procedures: Spill Response

Scenario: You drop a 5g vial of the powder on the floor.

Visual Workflow: Spill Cleanup

SpillResponse Assess 1. Assess Area (Ventilation/PPE) PPE 2. Don PPE (Nitrile Gloves, N95/P100, Goggles) Assess->PPE Contain 3. Contain (Cover with wet paper towels to stop dust) PPE->Contain Collect 4. Collect (Scoop into bag, wipe with Acetone) Contain->Collect Dispose 5. Dispose (Label as Hazardous Solid Waste) Collect->Dispose

Figure 2: Step-by-step spill response mechanism to minimize respiratory exposure to indole dust.

Cleanup Steps:

  • Isolate: Evacuate non-essential personnel.

  • Dampen: Gently cover the powder with paper towels dampened with water or inert oil. Why? This prevents the light powder from becoming airborne and inhaled.

  • Scoop: Use a plastic scoop or dustpan. Do not use a brush that will flick particles.

  • Wash: Wipe the surface with acetone or ethanol to solubilize remaining traces, then wash with soap and water.

Regulatory Reference Table (US/EU)

Regulatory BodyClassificationWaste Code (Suggested)Requirement
US EPA (RCRA) Non-Listed HazardousD001 (if ignitable solvent) or None (Chemical Waste)Incineration required.
EU (EWC) Organic Chemical Waste16 05 06 *"Laboratory chemicals consisting of or containing dangerous substances."
DOT (Transport) Not Regulated (Solid)N/ALabel as "Chemical for Research."

References

  • PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate (Analogous Safety Data). National Library of Medicine. Available at: [Link]

  • US EPA. Defining Hazardous Waste: Listed and Characteristic Wastes. United States Environmental Protection Agency. Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at: [Link]

Sources

Handling

Personal protective equipment for handling methyl 3-amino-4-methyl-1H-indole-2-carboxylate

Topic: Personal protective equipment for handling methyl 3-amino-4-methyl-1H-indole-2-carboxylate Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist. [2] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling methyl 3-amino-4-methyl-1H-indole-2-carboxylate Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist.

[2]

Executive Safety Assessment & Hazard Profiling[2]

Status: Novel Chemical Entity / Specialized Intermediate Physical State: Solid (Crystalline Powder) Primary Hazard Class: Irritant / Potential Sensitizer (Derived from Aminoindole Structural Activity Relationships)[1]

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this precise isomer may be sparse in public repositories, we apply Bridging Principles from structurally similar 3-aminoindoles and indole-2-carboxylates.[1] These compounds are lipophilic amines capable of penetrating the stratum corneum and reacting with biological nucleophiles.[1]

Critical Hazard Anticipation:

  • Inhalation: High risk.[2][3] Fine organic dusts from substituted indoles are potent respiratory irritants (STOT SE 3).

  • Dermal: High risk.[1] Amino groups at the 3-position are electron-rich; combined with the lipophilic ester, transdermal absorption is probable.

  • Stability: 3-Aminoindoles are prone to auto-oxidation.[1] Handling often requires inert atmosphere not just for yield, but to prevent the formation of unknown, potentially toxic oxidation byproducts.

PPE Specification Matrix

Do not rely on generic "lab safety" rules. For this compound, we utilize a Barrier-Specific Approach .

Protection ZoneRecommended EquipmentTechnical Specification (Minimum)Scientific Rationale (The "Why")
Respiratory N95 / P100 Respirator (Solids) Fume Hood (Liquids)NIOSH-approved N95 or P100 filters.[1] Face velocity >100 fpm.Particle size analysis of recrystallized indoles often shows <10µm fines. These bypass upper airway cilia, lodging in deep lung tissue.
Dermal (Hand) Double Nitrile or Nitrile/Laminate Outer: 5 mil Nitrile.[1] Inner: 2.5 mil Nitrile (contrast color).Permeation Breakthrough: Amines can degrade latex.[1] Nitrile offers superior resistance to the ester functionality.[1] Double gloving provides a visual breach indicator.[1]
Ocular Chemical Splash Goggles ANSI Z87.1+ (Indirect Venting).[1]Safety glasses are insufficient for fine powders which can drift around lenses. Indole amines are severe ocular irritants (Category 2A).
Body Tyvek® Lab Coat or Apron Non-woven polyethylene (Tyvek) or chemically resistant rubber apron.[1]Cotton lab coats absorb liquids and trap dust against the skin. Non-woven materials shed particles and resist penetration.

Operational Logic & Workflow

Safety is a decision tree, not a static list. Use this logic flow to determine your setup before opening the vial.

Visualization: Safety Decision Pathway[1][2]

SafetyLogic Start START: Handling Methyl 3-amino-4-methyl-1H-indole-2-carboxylate StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder Handling StateCheck->SolidPath Weighing/Transfer LiquidPath Solubilized / Reaction Mixture StateCheck->LiquidPath Synthesis/Workup Weighing Weighing Protocol: Static Control Gun + Balance Enclosure SolidPath->Weighing Solvent Solvent Choice: Avoid Chlorinated Solvents if possible (Reaction Risk) LiquidPath->Solvent Engineering Engineering Control: Fume Hood Sash < 18 inches Weighing->Engineering Solvent->Engineering Disposal Disposal: Segregated Solid/Liquid Organic Waste (Trace Amine Protocol) Engineering->Disposal Post-Procedure

Figure 1: Operational decision tree for handling amino-indole derivatives, prioritizing engineering controls based on physical state.

Detailed Handling Protocols

Protocol A: Solid Handling & Weighing (High Risk Phase)

Objective: Prevent inhalation of fugitive dust and static discharge.[1]

  • Engineering Setup:

    • Place the analytical balance inside a fume hood or a dedicated powder containment enclosure.[1]

    • Static Control: Dry organic powders accumulate static charge. Use an ionizing fan or anti-static gun (e.g., Zerostat) on the spatula and vial before transfer. This prevents the powder from "jumping" and becoming airborne [1].

  • Transfer Technique:

    • Do not pour.[4] Use a micro-spatula.

    • Keep the receiving vessel (tare) closed whenever not actively adding material.

  • Decontamination:

    • Wipe the balance area with a wet paper towel (solvent-dampened, e.g., Ethanol) immediately after weighing. Do not use compressed air to clean the balance; this aerosolizes the hazard.

Protocol B: Solubilization & Reaction

Objective: Mitigate skin absorption and splash hazards.[1]

  • Solvent Selection:

    • Dissolve the solid as quickly as possible to move to a lower-risk liquid handling state.[1]

    • Note: Avoid acetone if possible, as it can form imines with the free primary amine at position 3, altering your chemical identity [2].

  • Glove Discipline:

    • Change Frequency: Replace outer gloves immediately upon splash or every 60 minutes.[1] Amines can permeate nitrile slowly without visible degradation.[1]

    • Removal: Use the "beak" method (pulling one glove off using the other) to ensure skin never touches the outer surface.[1]

Protocol C: Emergency Spill Response

Scenario: 500mg vial drops and shatters.

  • Evacuate & Ventilate: Alert nearby personnel. Ensure fume hood "purge" mode is active if available.

  • PPE Upgrade: Don double nitrile gloves, safety goggles, and an N95 respirator (if outside the hood).

  • Containment:

    • Do NOT sweep. Sweeping generates dust.[1]

    • Cover: Gently cover the powder with paper towels dampened with a compatible solvent (e.g., Isopropanol) or water. This suppresses dust.[4][5]

  • Cleanup: Scoop up the damp towels and glass into a wide-mouth hazardous waste jar. Label as "Hazardous Waste: Toxic Solid (Indole Derivative)."

Waste Disposal & Deactivation[2]

Self-validating disposal ensures no downstream risks for facilities staff.

  • Segregation: Do not mix with oxidizing acids (Nitric, Perchloric). The amine group can react exothermically or form unstable N-oxides.[1]

  • Labeling: Clearly mark waste containers with "Amino-Indole Derivative."

  • Container: High-density polyethylene (HDPE) or glass.[1] Avoid metal containers if the solution is acidic, as the amine salt may corrode metal over time.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.).[6] Compound Summary: Methyl indole-2-carboxylate (Structural Analog Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]

Sources

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